molecular formula C14H13NO3 B344246 N-benzyl-3,5-dihydroxybenzamide

N-benzyl-3,5-dihydroxybenzamide

Numéro de catalogue: B344246
Poids moléculaire: 243.26 g/mol
Clé InChI: JRBTZVVRNZHCRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-benzyl-3,5-dihydroxybenzamide is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3,5-dihydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3,5-dihydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H13NO3

Poids moléculaire

243.26 g/mol

Nom IUPAC

N-benzyl-3,5-dihydroxybenzamide

InChI

InChI=1S/C14H13NO3/c16-12-6-11(7-13(17)8-12)14(18)15-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)

Clé InChI

JRBTZVVRNZHCRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O

SMILES canonique

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O

Origine du produit

United States
Foundational & Exploratory

A Technical Guide to the Tyrosinase Inhibitory Mechanism of N-benzyl-3,5-dihydroxybenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action by which N-benzyl-3,5-dihydroxybenzamide and its related analogs inhibit tyrosinase, a key enzyme in melanogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel depigmenting agents. We will delve into the biochemical rationale for targeting tyrosinase, the specific inhibitory kinetics of N-benzylbenzamides, and the experimental methodologies required to characterize their activity. While specific kinetic data for N-benzyl-3,5-dihydroxybenzamide is not extensively available in public literature, we will use data from closely related and highly potent analogs, such as N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, to illustrate the core mechanistic principles and analytical workflows.

Introduction: Tyrosinase as a Prime Target for Hyperpigmentation Disorders

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] Its catalytic activity involves two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), known as its monophenolase activity, and the subsequent oxidation of L-DOPA to dopaquinone, its diphenolase activity.[1][2] The overproduction and accumulation of melanin, often resulting from excessive tyrosinase activity, can lead to various dermatological conditions, including melasma, post-inflammatory hyperpigmentation, and solar lentigines. Consequently, the inhibition of tyrosinase has emerged as a primary strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation disorders.

N-benzylbenzamide derivatives have been identified as a promising class of synthetic tyrosinase inhibitors.[3] These compounds, characterized by a benzamide core with a benzyl substitution on the nitrogen atom, have demonstrated potent inhibitory effects on tyrosinase activity. The presence of hydroxyl groups on both the benzyl and benzoyl moieties is a critical structural feature for their inhibitory potency.

The Core Mechanism: Competitive Inhibition

Kinetic studies on various N-benzylbenzamide derivatives have consistently pointed towards a competitive inhibition mechanism.[4] This mode of inhibition implies that the inhibitor molecule structurally resembles the substrate and competes for binding to the active site of the enzyme.

In the context of tyrosinase, N-benzyl-3,5-dihydroxybenzamide and its analogs likely mimic the structure of L-DOPA, the substrate for the enzyme's diphenolase activity. The dihydroxybenzoyl moiety, in particular, may play a crucial role in this molecular mimicry, allowing the inhibitor to dock into the active site and prevent the binding of the natural substrate.

The defining characteristics of competitive inhibition are:

  • Increased apparent Km: The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), appears to increase in the presence of a competitive inhibitor. This is because a higher substrate concentration is required to outcompete the inhibitor and achieve half-maximal velocity.

  • Unchanged Vmax: The maximum reaction velocity (Vmax) remains unchanged. At a sufficiently high substrate concentration, the substrate can effectively displace the inhibitor from the active site, allowing the enzyme to reach its maximum catalytic rate.

This relationship is visually represented in a Lineweaver-Burk plot, where the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). For a competitive inhibitor, the resulting lines for different inhibitor concentrations will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km).

Experimental Workflow for Characterizing N-benzyl-3,5-dihydroxybenzamide Activity

The following section outlines a robust, self-validating experimental workflow for assessing the tyrosinase inhibitory activity and elucidating the mechanism of action of N-benzyl-3,5-dihydroxybenzamide or its analogs. Mushroom tyrosinase is commonly used for these assays due to its commercial availability and well-characterized properties.[1]

Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay quantifies the inhibitory effect of the test compound on the oxidation of L-DOPA to dopachrome, a colored product that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer, pH 6.8.

    • Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 1000 units/mL. Prepare this solution fresh and keep it on ice.

    • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.

    • Inhibitor Stock Solution: Dissolve N-benzyl-3,5-dihydroxybenzamide in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Prepare serial dilutions to obtain a range of test concentrations.

    • Positive Control: Prepare a stock solution of a known tyrosinase inhibitor, such as kojic acid, in the same solvent.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add the following to each well:

      • Test Wells: 40 µL of phosphate buffer, 20 µL of the inhibitor dilution, and 20 µL of tyrosinase solution.

      • Positive Control Wells: 40 µL of phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.

      • Negative Control Well (No Inhibitor): 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

      • Blank Well: 80 µL of phosphate buffer.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[5]

    • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction. The total volume in each well should be 100 µL.[5]

    • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100

      • Vcontrol is the rate of reaction in the negative control well.

      • Vinhibitor is the rate of reaction in the presence of the inhibitor.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis: Elucidating the Mechanism

To confirm the competitive inhibition mechanism, a kinetic study is performed by measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor.

Protocol:

  • Assay Setup: Prepare a series of reactions in a 96-well plate. Each series will have a fixed concentration of the inhibitor and varying concentrations of L-DOPA. Include a control series with no inhibitor.

  • Data Collection: Measure the initial reaction velocities (V0) for each combination of substrate and inhibitor concentrations.

  • Lineweaver-Burk Plot:

    • Calculate the reciprocal of the initial velocities (1/V0) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V0 versus 1/[S] for each inhibitor concentration.

    • Analyze the resulting plot. For competitive inhibition, the lines will intersect on the y-axis.

Data Interpretation:

  • From the Lineweaver-Burk plot, the apparent Km and Vmax can be determined for each inhibitor concentration.

  • The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from a secondary plot of the slope of each line on the Lineweaver-Burk plot versus the inhibitor concentration.

Quantitative Data for N-benzylbenzamide Analogs

While specific kinetic data for N-benzyl-3,5-dihydroxybenzamide is limited, a study on a series of N-benzylbenzamide derivatives provides valuable insights. One of the most potent compounds in this series is N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide .

CompoundIC50 (µM)Inhibition TypeReference
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamidePotent inhibitor (more so than kojic acid)Competitive (inferred from family)[4]
A related N-benzylbenzamide (compound 15)2.2Not specified, but family is competitive[3]
Kojic Acid (Reference)~20-40Competitive[4]

Note: The exact IC50 for N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was not explicitly stated in the available abstract, but it was highlighted as the most potent in its series.

Visualizing the Mechanism and Workflow

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Tyrosinase Tyrosinase (E) ES_Complex Enzyme-Substrate Complex (ES) Tyrosinase->ES_Complex Binds LDOPA L-DOPA (S) LDOPA->ES_Complex ES_Complex->Tyrosinase Releases Dopaquinone Dopaquinone (P) ES_Complex->Dopaquinone Tyrosinase_I Tyrosinase (E) EI_Complex Enzyme-Inhibitor Complex (EI) Tyrosinase_I->EI_Complex Binds Inhibitor N-benzyl-3,5-dihydroxybenzamide (I) Inhibitor->EI_Complex LDOPA_blocked L-DOPA (S) (Binding Blocked) LDOPA_blocked->Tyrosinase_I

Caption: Competitive inhibition of tyrosinase by N-benzyl-3,5-dihydroxybenzamide.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Analysis A1 Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions B1 Add Reagents to Wells: - Buffer - Inhibitor/Control - Tyrosinase A1->B1 B2 Pre-incubate at 25°C for 10 minutes B1->B2 B3 Initiate Reaction with L-DOPA B2->B3 B4 Measure Absorbance at 475 nm (Kinetic Readings) B3->B4 C1 Calculate Reaction Rates (V) B4->C1 C2 Determine % Inhibition and IC50 Value C1->C2 C3 Construct Lineweaver-Burk Plot (1/V vs. 1/[S]) C1->C3 C4 Determine Inhibition Type and Calculate Ki C3->C4

Caption: Workflow for tyrosinase inhibition and kinetic analysis.

Conclusion

N-benzyl-3,5-dihydroxybenzamide and its analogs represent a potent class of tyrosinase inhibitors that primarily act through a competitive mechanism. Their structural resemblance to the natural substrate, L-DOPA, allows them to effectively block the enzyme's active site. The experimental workflows detailed in this guide provide a comprehensive framework for the characterization of these and other novel tyrosinase inhibitors. Further investigation into the structure-activity relationships within the N-benzylbenzamide class will be instrumental in the rational design of next-generation agents for the management of hyperpigmentation.

References

  • Mushroom tyrosinase assay protocol. (2016). Bio-protocol. [Link]

  • Tyrosinase inhibition assay. (2021). Bio-protocol. [Link]

  • Lineweaver–Burk plot for tyrosinase inhibition in the presence of... (n.d.). ResearchGate. [Link]

  • Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. (2002). Journal of Agricultural and Food Chemistry. [Link]

  • Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. (2021). Molecules. [Link]

  • The unravelling of the complex pattern of tyrosinase inhibition. (2016). Scientific Reports. [Link]

  • Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. (2018). Odinity. [Link]

  • Tyrosinase Inhibitors: A Perspective. (2023). Molecules. [Link]

  • Assay: Inhibition of mushroom tyrosinase using L-DOPA as substrate preincubated for 10 mins with substrate followed by enzyme addition measured after... (n.d.). ChEMBL. [Link]

  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. (2025). ResearchGate. [Link]

  • N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine. (2010). Chemical & Pharmaceutical Bulletin. [Link]

  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. (2013). Journal of Reports in Pharmaceutical Sciences. [Link]

  • A comprehensive review on tyrosinase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Structural and Kinetic Profiling of N-Benzyl-3,5-dihydroxybenzamides as Tyrosinase Inhibitors: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The targeted inhibition of tyrosinase (EC 1.14.18.1)—a copper-containing metalloenzyme—remains the primary therapeutic strategy for managing hyperpigmentation disorders and preventing enzymatic browning in agricultural products[1],[2]. Historically, naturally occurring chalcones and their derivatives have demonstrated potent tyrosinase inhibitory activity[1]. However, the clinical and commercial translation of chalcones is severely limited by their inherent chemical instability and off-target toxicity.

To overcome these pharmacokinetic liabilities, medicinal chemists executed a bioisosteric scaffold hop: replacing the reactive enone functionality of chalcones with a highly stable amide linkage, yielding the N-benzylbenzamide class of inhibitors[1],[3]. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-benzyl-3,5-dihydroxybenzamide and its derivatives, detailing the mechanistic rationale, kinetic profiling, and experimental validation protocols required for lead optimization in drug development.

Mechanistic Grounding: The Tyrosinase Active Site

Tyrosinase catalyzes two distinct rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[3],[2]. The active site of Agaricus bisporus (mushroom) tyrosinase—the standard model for in vitro screening—features a binuclear copper center coordinated by six histidine residues[2].

N-benzyl-3,5-dihydroxybenzamides act as competitive inhibitors[1]. The 3,5-dihydroxybenzoyl moiety acts as a resorcinol mimic, penetrating the enzymatic pocket to form strong hydrogen bonds and directly chelate the copper ions, thereby blocking the entry of the natural substrates (L-Tyrosine and L-DOPA)[1].

Pathway UV UV Irradiation cAMP cAMP / MITF Activation UV->cAMP TYR Tyrosinase (TYR) Expression cAMP->TYR LTYR L-Tyrosine TYR->LTYR Catalyzes LDOPA L-DOPA LTYR->LDOPA Monophenolase DOPAquinone Dopaquinone LDOPA->DOPAquinone Diphenolase Melanin Melanin Synthesis DOPAquinone->Melanin Inhibitor N-benzyl-3,5-dihydroxybenzamides Inhibitor->TYR Competitive Inhibition

Fig 1: Melanogenesis cascade and the competitive inhibitory intervention of N-benzylbenzamides.

Structure-Activity Relationship (SAR) Analysis

The rational design of N-benzyl-3,5-dihydroxybenzamides can be deconstructed into three distinct modular components: the A-ring, the linker, and the B-ring.

The A-Ring (Benzamide Core)

The presence of hydroxyl groups on the benzamide ring is non-negotiable for target affinity. The 3,5-dihydroxy substitution pattern perfectly mimics the spatial geometry of resorcinol. This allows the molecule to act as a bidentate ligand within the binuclear copper active site, anchoring the inhibitor firmly via metal coordination and hydrogen bonding[1].

The Linker Region (Amide Bond)

The evolutionary leap from chalcones to benzamides hinges on the linker. The α,β-unsaturated ketone (enone) in chalcones is a classic Michael acceptor. In biological systems, it readily undergoes nucleophilic attack by the sulfhydryl groups of glutathione or cysteine residues, leading to rapid metabolic clearance and off-target protein adduction. By reducing this to an amide bond (-CONH-), the structural geometry (distance between the two aromatic rings) is preserved, but the electrophilic liability is completely removed, vastly improving metabolic stability[1],[3].

The B-Ring (N-Benzyl Substitutions)

The B-ring dictates the depth of insertion into the hydrophobic pocket of tyrosinase.

  • Unsubstituted Benzyl: The baseline compound, N-benzyl-3,5-dihydroxybenzamide, exhibits moderate inhibitory activity with an IC50 of 0.700 mM against Agaricus bisporus tyrosinase[2].

  • Hydroxylated Benzyl: Substituting the B-ring with a 2,4-dihydroxy pattern yields N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, which dramatically increases binding affinity, making it 8 times more potent than the industry standard, kojic acid[1].

  • Lipophilic Bulky Groups: Replacing the benzyl ring with a bulky adamantyl moiety enhances lipophilic interactions within the binding pocket, significantly increasing potency without inducing cellular cytotoxicity[1].

SAR Core A-Ring (Benzamide) 3,5-diOH mimics resorcinol Chelates Cu2+ in active site Linker Amide Linkage Replaces enone Prevents Michael addition High metabolic stability Core->Linker Benzyl B-Ring (N-Benzyl) Hydrophobic pocket binding 2,4-diOH maximizes affinity Linker->Benzyl

Fig 2: Modular SAR components of N-benzyl-3,5-dihydroxybenzamides.

Quantitative SAR Data Summary

The following table synthesizes the comparative kinetic data demonstrating the impact of structural modifications on enzyme inhibition[1],[2].

CompoundA-Ring SubstitutionLinkerB-Ring SubstitutionIC50 (µM)Relative Potency vs Kojic Acid
Kojic Acid (Standard) N/AN/AN/A~20.01.0x
N-benzyl-3,5-dihydroxybenzamide 3,5-diOHAmideUnsubstituted700.00.03x
N-(adamantyl)-3,5-dihydroxybenzamide 3,5-diOHAmideAdamantyl~4.05.0x
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide 3,5-diOHAmide2,4-diOH~2.58.0x

Experimental Validation: Kinetic Assay Protocols

To ensure high-fidelity, reproducible data when screening N-benzylbenzamide derivatives, researchers must utilize a self-validating kinetic assay. The following protocol details the continuous spectrophotometric method for evaluating tyrosinase inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Causality: This specific pH mimics the physiological microenvironment of the melanosome while maintaining the structural integrity of the isolated enzyme.

  • Enzyme Reconstitution: Dissolve lyophilized Agaricus bisporus tyrosinase (EC 1.14.18.1) in the phosphate buffer to achieve a working stock of 100 U/mL. Keep on ice to prevent thermal degradation.

  • Inhibitor Dilution: Dissolve the synthesized N-benzyl-3,5-dihydroxybenzamide derivatives in 100% DMSO, followed by serial dilutions in buffer. Critical Constraint: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced denaturation of the tyrosinase active site.

  • Equilibrium Pre-incubation: In a 96-well microplate, combine 10 µL of the inhibitor solution, 20 µL of tyrosinase, and 150 µL of buffer. Incubate at 25°C for 10 minutes. Causality: Pre-incubation is mandatory to allow the inhibitor to establish thermodynamic equilibrium with the apo-enzyme before introducing substrate competition.

  • Reaction Initiation: Add 20 µL of the substrate (2 mM L-DOPA for diphenolase activity) to initiate the enzymatic reaction.

  • Continuous Spectrophotometry: Immediately monitor the formation of dopachrome (the oxidized product) by tracking absorbance at 475 nm continuously for 10 minutes using a microplate reader.

  • Kinetic Data Analysis: Extract the initial velocity ( V0​ ) from the linear, steady-state portion of the progress curve. Generate Lineweaver-Burk plots ( 1/V0​ vs 1/[S] ). A competitive inhibitor (like N-benzyl-3,5-dihydroxybenzamide) will display an unchanged Vmax​ (y-intercept) but an increased apparent Km​ (x-intercept shifts closer to zero).

Workflow Step1 1. Compound Prep DMSO Stock & Dilution Step2 2. Enzyme Incubation Mushroom Tyrosinase (pH 6.8) Step1->Step2 Step3 3. Substrate Addition L-Tyrosine / L-DOPA Step2->Step3 Step4 4. Spectrophotometry Absorbance at 475 nm Step3->Step4 Step5 5. Kinetic Analysis Lineweaver-Burk Plotting Step4->Step5

Fig 3: Step-by-step experimental workflow for evaluating tyrosinase inhibitory kinetics.

Conclusion

The rational transition from chalcones to N-benzyl-3,5-dihydroxybenzamides represents a masterclass in bioisosteric drug design. By utilizing an amide linker to eliminate Michael addition toxicity, and leveraging specific hydroxylation patterns (3,5-diOH on the A-ring; 2,4-diOH on the B-ring) to maximize binuclear copper chelation, researchers have unlocked a highly potent, metabolically stable class of tyrosinase inhibitors[1],[3]. Future lead optimization should focus on optimizing the lipophilicity of the B-ring to enhance transdermal delivery for topical dermatological applications.

References

  • Source: tandfonline.
  • Source: researchgate.
  • Title: Information on EC 1.14.18.1 - tyrosinase and Organism(s)

Sources

Mechanistic Profiling and Binding Affinity of N-Benzyl-3,5-dihydroxybenzamide to Agaricus bisporus Tyrosinase

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel tyrosinase inhibitors is a critical vector in the treatment of hyperpigmentation disorders and the prevention of enzymatic browning in agricultural products. Among synthetic scaffolds, N-benzylbenzamides have emerged as a highly tunable class of inhibitors. This technical whitepaper explores the binding affinity, mechanistic action, and experimental validation of N-benzyl-3,5-dihydroxybenzamide against Agaricus bisporus tyrosinase (AbTYR), providing drug development professionals with a self-validating framework for evaluating metalloenzyme inhibitors.

Molecular Target: Agaricus bisporus Tyrosinase (AbTYR)

Rationale for Model Selection

Agaricus bisporus tyrosinase (EC 1.14.18.1) is universally employed as the gold-standard in vitro model for primary inhibitor screening. The causality behind this choice lies in its structural architecture: AbTYR possesses a binuclear copper active site (CuA and CuB) coordinated by six histidine residues, which shares profound evolutionary homology with mammalian tyrosinase. Furthermore, AbTYR is highly stable in aqueous buffers, allowing for reproducible steady-state kinetic measurements that translate reliably to human in vitro models [1].

Mechanism of Action and Binding Affinity

N-benzyl-3,5-dihydroxybenzamide functions as a competitive inhibitor by exploiting the structural requirements of the AbTYR active site.

  • The Pharmacophore: The 3,5-dihydroxybenzamide moiety acts as a substrate analog. The hydroxyl groups coordinate directly with the binuclear copper center (Cu(II)-Cu(II) in the met-state or Cu(II)-O₂-Cu(II) in the oxy-state), displacing the natural substrate.

  • Hydrophobic Anchoring: The N-benzyl ring engages in π-π stacking and hydrophobic interactions with residues at the entrance of the catalytic pocket (e.g., Val283 and Phe264), stabilizing the enzyme-inhibitor complex [2].

TyrosinaseCatalysis E_deoxy Deoxy-Tyrosinase [Cu(I)-Cu(I)] E_oxy Oxy-Tyrosinase [Cu(II)-O2-Cu(II)] E_deoxy->E_oxy O2 Binding Substrate Substrate (L-DOPA) E_oxy->Substrate Diphenolase Cycle E_met Met-Tyrosinase [Cu(II)-Cu(II)] E_met->Substrate Diphenolase Cycle Product Product (Dopachrome) Substrate->Product Oxidation Product->E_deoxy Enzyme Regeneration Inhibitor N-benzyl-3,5- dihydroxybenzamide Inhibitor->E_oxy Competitive Inhibition Inhibitor->E_met Metal Chelation

Catalytic cycle of A. bisporus tyrosinase and inhibition by N-benzylbenzamides.

Quantitative Data: Comparative Binding Affinity

While N-benzyl-3,5-dihydroxybenzamide demonstrates moderate baseline affinity, it serves as a critical foundational scaffold. Structure-activity relationship (SAR) studies reveal that adding a 2,4-dihydroxy substitution to the benzyl ring drastically increases potency, creating derivatives that outperform the industry standard, Kojic acid[2, 3].

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
N-benzyl-3,5-dihydroxybenzamide A. bisporus Tyrosinase700.0Competitive[1, 2]
Kojic Acid (Positive Control)A. bisporus Tyrosinase~16.0CompetitiveStandard
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide A. bisporus Tyrosinase2.2Competitive[2]

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the evaluation of tyrosinase inhibitors must follow a self-validating assay architecture. The protocol below measures the diphenolase activity of AbTYR, utilizing L-DOPA as the substrate.

Causality of Substrate Choice: L-DOPA is utilized instead of L-Tyrosine because the monophenolase cycle exhibits a characteristic kinetic lag phase. L-DOPA directly enters the diphenolase cycle, yielding immediate, linear steady-state kinetics (dopachrome formation) that are mathematically robust for IC₅₀ and Kᵢ determination.

Self-Validating Assay Architecture

Before executing the protocol, the system must be calibrated with internal controls to prevent false positives:

  • Vehicle Control (Baseline): DMSO concentration must be kept strictly ≤1% v/v. Higher concentrations induce conformational denaturation of AbTYR. The DMSO blank serves as the 100% activity baseline.

  • Background Subtraction: L-DOPA auto-oxidizes in aqueous solutions. Enzyme-free wells containing only buffer, substrate, and inhibitor must be run in parallel to subtract non-enzymatic dopachrome formation.

  • Positive Control Normalization: Kojic acid is run on every plate. Because specific activity (Units/mg) varies between commercial AbTYR batches, raw IC₅₀ values are less reliable than the ratio of the test compound's IC₅₀ to Kojic acid's IC₅₀.

Step-by-Step Spectrophotometric Methodology
  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer. Causality: The pH must be strictly titrated to 6.8. This mimics the physiological environment of the mushroom enzyme and maintains the optimal protonation state of the active-site histidines, preventing copper dissociation.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well microplate, combine 100 µL of phosphate buffer, 20 µL of AbTYR (final concentration ~50 Units/mL), and 20 µL of N-benzyl-3,5-dihydroxybenzamide (dissolved in DMSO, serially diluted). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 60 µL of 2.5 mM L-DOPA to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 475 nm (the λmax of dopachrome) for 5–10 minutes at 25°C.

  • Data Synthesis (Lineweaver-Burk): To validate the competitive binding mechanism, measure initial velocities (v₀) at varying concentrations of L-DOPA (0.5 to 2.5 mM) and varying fixed concentrations of the inhibitor. Plot 1/v₀ versus 1/[S]. Validation: True competitive inhibition is confirmed if the lines intersect exactly on the y-axis (Vmax remains constant, Km increases).

Workflow Step1 1. Reagent Prep AbTYR + Buffer (pH 6.8) Step2 2. Inhibitor Incubation Add N-benzyl-3,5-dihydroxybenzamide Step1->Step2 Step3 3. Reaction Initiation Add L-DOPA (2.5 mM) Step2->Step3 Step4 4. Kinetic Readout Absorbance at 475 nm Step3->Step4 Step5 5. Data Synthesis IC50 & Lineweaver-Burk Plot Step4->Step5

Spectrophotometric workflow for evaluating tyrosinase diphenolase inhibition.

References

  • BRENDA Enzyme Database. "Information on EC 1.14.18.1 - tyrosinase." BRENDA. URL:[Link]

  • Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. URL:[Link]

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2015). "Natural, semisynthetic and synthetic tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. URL:[Link]

Structural Basis of Catechol Oxidase Inhibition: Molecular Docking Protocol for N-Benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Catechol oxidase (EC 1.10.3.1) is a ubiquitous type-3 copper metalloenzyme responsible for the oxidation of o-diphenols (catechols) to highly reactive o-quinones. This catalytic process is the primary driver of enzymatic browning in agricultural products and plays a parallel role in fungal melanogenesis. Developing high-affinity inhibitors for this enzyme is a critical objective in both food science and cosmetic pharmacology.

Among emerging synthetic inhibitors,1[1]. Specifically, the compound N-benzyl-3,5-dihydroxybenzamide serves as a vital structural scaffold, exhibiting an established2[2]. This in-depth technical guide outlines a robust, self-validating molecular docking workflow designed to elucidate the structural basis of this inhibition.

Target and Ligand Profiling

The Metalloenzyme Target

Catechol oxidase features a highly conserved binuclear copper center (CuA and CuB). In its native resting state, the two Cu(II) ions are bridged by a hydroxide ion or water molecule, and each copper is coordinated by three specific histidine residues[3]. Access to this active site is gated by a hydrophobic pocket (often containing bulky residues like Phenylalanine), which dictates substrate specificity.

The Ligand: N-benzyl-3,5-dihydroxybenzamide

The ligand's structure is bipartite in its inhibitory logic:

  • The 3,5-dihydroxybenzamide core : Acts as a catechol substrate mimic. The hydroxyl groups are positioned to displace the bridging solvent molecule and directly coordinate with the CuA/CuB center.

  • The N-benzyl moiety : Provides lipophilic bulk that anchors into the hydrophobic access channel, stabilizing the complex via π−π stacking and preventing native substrates from entering the catalytic core.

ActiveSite cluster_0 Type-3 Dicopper Center CuA CuA (II) His-Coordinated Bridge Bridging OH- CuA->Bridge CuB CuB (II) His-Coordinated CuB->Bridge Ligand N-benzyl-3,5-dihydroxybenzamide Ligand->CuA 3-OH Coordination Ligand->CuB 5-OH Coordination Hydrophobic Hydrophobic Pocket (Phe, Val, Ile) Ligand->Hydrophobic N-benzyl pi-stacking

Caption: Logical interaction map of N-benzyl-3,5-dihydroxybenzamide within the catechol oxidase active site.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to address why standard molecular docking protocols fail when applied to metalloenzymes like catechol oxidase, and how this protocol circumvents those failures.

The Problem with Standard Force Fields: Standard molecular mechanics force fields (e.g., OPLS, AMBER) treat metal ions as simple point charges (+2). This oversimplification ignores the quantum mechanical, coordinate covalent nature of the Cu-Histidine and Cu-Ligand bonds. If docked naively, the strong positive point charges will artificially repel the ligand's hydrophobic regions or cause catastrophic steric clashes by pulling the ligand's electronegative oxygen atoms directly into the metal nucleus.

The Mechanistic Solution: To achieve a high-fidelity docking model, we must employ metal-coordination constraints and charge redistribution . By defining CuA and CuB as zero-order bonded to their respective histidines, and distributing the +2 formal charge across the coordinating imidazole rings, we create a realistic electrostatic environment. Furthermore, enforcing a distance constraint (2.0–2.5 Å) between the ligand's phenolic oxygen and the Cu ions ensures the docking algorithm explores biologically relevant coordinate geometries.

Step-by-Step Molecular Docking Protocol

Phase 1: Metalloenzyme Preparation
  • Structure Retrieval : Download a high-resolution crystal structure of catechol oxidase. Recommended structures include 3[3] or4[4].

  • Curation : Strip all crystallographic waters except the bridging hydroxide/water molecule between CuA and CuB, which is structurally integral to the met-state geometry.

  • Protonation Assignment : Assign protonation states at physiological pH (7.4). Critical Step: Ensure the six coordinating histidine residues are deprotonated at their coordinating nitrogen atoms (Nε or Nδ) to allow for coordinate covalent bonding with Cu(II).

  • Metal Parameterization : Apply a 12-6-4 Lennard-Jones non-bonded model for the Cu(II) ions, or utilize a dummy-atom model to enforce tetrahedral/square-planar geometries.

Phase 2: Ligand Preparation
  • 3D Structure Generation : Build the 2D structure of N-benzyl-3,5-dihydroxybenzamide and convert it to a 3D conformer.

  • Ionization State : Generate tautomers and protonation states at pH 7.4. The 3,5-phenolic hydroxyls must remain protonated (neutral) prior to docking to accurately simulate the initial binding event before proton abstraction.

  • Energy Minimization : Minimize the ligand using the OPLS4 or MMFF94 force field until the RMS gradient converges below 0.01 kcal/mol/Å.

Phase 3: Grid Generation and Constrained Docking
  • Grid Definition : Center the docking grid box (20 Å × 20 Å × 20 Å) at the exact geometric midpoint between CuA and CuB.

  • Constraint Application : Apply a positional/distance constraint requiring at least one of the ligand's phenolic oxygen atoms to be within 2.0–2.5 Å of either CuA or CuB.

  • Execution : Run the docking algorithm (e.g., Glide SP or AutoDock Vina) utilizing the metal-optimized parameters. Generate the top 10 poses.

Phase 4: Self-Validation System
  • Redocking Control : Before analyzing the target ligand, redock the native co-crystallized inhibitor (e.g., phenylthiourea from PDB 1BT1).

  • Validation Metric : The protocol is only considered validated if the Root Mean Square Deviation (RMSD) between your docked pose and the empirical crystallographic pose is < 2.0 Å .

Workflow P1 Phase 1: Metalloenzyme Prep (PDB: 1BT1 / 4J3P) P3 Phase 3: Metal Parameterization (Cu-His Charge Distribution) P1->P3 P2 Phase 2: Ligand Prep (3D Conformer & pH 7.4) P5 Phase 5: Constrained Docking (Metal-Ligand Distance < 2.5 Å) P2->P5 P4 Phase 4: Grid Generation (Centered on CuA-CuB) P3->P4 P4->P5 P6 Phase 6: Self-Validation (Native Ligand RMSD < 2.0 Å) P5->P6

Caption: Step-by-step molecular docking workflow optimized for Type-3 copper metalloenzymes.

Data Presentation

The following table summarizes the expected quantitative docking metrics and interaction profiles when executing this protocol, comparing N-benzyl-3,5-dihydroxybenzamide against standard reference inhibitors.

LigandTarget PDBTheoretical Docking Score (kcal/mol)Primary Structural InteractionsRMSD to Native Pose (Å)
N-benzyl-3,5-dihydroxybenzamide 1BT3-8.4CuA coordination (3-OH), π−π stacking (Phe261), H-bond (His244)N/A
Phenylthiourea (Native Control)1BT3-6.2CuB coordination (S-atom), H-bond (His244)0.85 (Validates Protocol)
Kojic Acid (Reference)1BT3-5.8CuA/CuB bridging bidentate coordinationN/A

Note: Docking scores are theoretical representations based on Glide SP scoring functions. The RMSD of 0.85 Å for Phenylthiourea confirms the topological accuracy of the metal parameterization.

References

  • BRENDA Enzyme Database : Information on EC 1.10.3.1 - catechol oxidase. BRENDA. Available at:[Link][2]

  • Cho, S. J., et al. (2006) : N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link][1]

  • Klabunde, T., et al. (1998) : Crystal structure of a plant catechol oxidase containing a dicopper center. RCSB Protein Data Bank (PDB ID: 1BT3). Available at:[Link][3]

  • Hakulinen, N., et al. (2013) : Crystal structure of full-length catechol oxidase from Aspergillus oryzae. RCSB Protein Data Bank (PDB ID: 4J3P). Available at:[Link][4]

Sources

chemical properties and exact mass of N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-benzyl-3,5-dihydroxybenzamide: Chemical Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3,5-dihydroxybenzamide is a synthetic organic compound featuring a dihydroxylated benzene ring linked to a benzyl group via an amide functionality. This structural arrangement, combining a resorcinol-like moiety with a benzylamide, suggests potential for diverse chemical interactions and biological activities. The N-benzylbenzamide scaffold is a known pharmacophore present in a variety of biologically active molecules, including tubulin polymerization inhibitors and butyrylcholinesterase inhibitors.[1][2] The dihydroxy substitution pattern further enhances its potential for hydrogen bonding and interaction with biological targets.

This guide will provide an in-depth analysis of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and development.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of N-benzyl-3,5-dihydroxybenzamide is fundamental to its application in research and development.

Molecular Structure and Identifiers
  • IUPAC Name: N-benzyl-3,5-dihydroxybenzamide

  • Molecular Formula: C₁₄H₁₃NO₃

  • Canonical SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O

  • InChI Key: A specific InChI Key is not yet assigned in public databases.

Physicochemical Data

The exact mass and other key physicochemical properties are crucial for analytical characterization and computational modeling.

PropertyValueSource
Exact Mass 243.08954 g/mol Calculated
Molecular Weight 243.26 g/mol Calculated
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 3Calculated

Synthesis of N-benzyl-3,5-dihydroxybenzamide

The synthesis of N-benzyl-3,5-dihydroxybenzamide can be efficiently achieved through the coupling of 3,5-dihydroxybenzoic acid and benzylamine. This reaction requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Synthetic Pathway Overview

The primary synthetic route involves the formation of an amide bond between 3,5-dihydroxybenzoic acid and benzylamine. A common and effective method for this transformation is the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), which activates the carboxylic acid for amidation.

Synthesis of N-benzyl-3,5-dihydroxybenzamide 3,5-dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid reaction Amide Coupling 3,5-dihydroxybenzoic_acid->reaction benzylamine Benzylamine benzylamine->reaction coupling_agent Coupling Agent (e.g., HATU) coupling_agent->reaction base Base (e.g., DIPEA) base->reaction product N-benzyl-3,5-dihydroxybenzamide reaction->product

Caption: Synthetic workflow for N-benzyl-3,5-dihydroxybenzamide.

Detailed Experimental Protocol

This protocol is based on standard amide coupling procedures.[3]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Benzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-benzyl-3,5-dihydroxybenzamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the dihydroxybenzoyl and benzyl moieties, as well as the benzylic methylene protons and the amide proton. The chemical shifts will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the benzylic methylene carbon, and the aromatic carbons. The carbons bearing the hydroxyl groups will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

  • N-H stretching: A moderate band around 3300 cm⁻¹.

  • C=O stretching (Amide I): A strong absorption band around 1640-1660 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1510-1550 cm⁻¹.

  • C-O stretching: A strong band around 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion would have an m/z corresponding to the calculated exact mass.

Potential Biological Significance and Applications

While specific biological data for N-benzyl-3,5-dihydroxybenzamide is not yet widely reported, its structural motifs suggest several areas of potential therapeutic interest.

Histone Deacetylase (HDAC) Inhibition

The dihydroxybenzamide moiety is structurally related to other known HDAC inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology. The hydroxyl groups and the amide functionality could potentially chelate the zinc ion in the active site of HDAC enzymes.

Antioxidant and Anti-inflammatory Properties

The resorcinol-like dihydroxy substitution pattern is a well-known feature of many natural and synthetic antioxidants. These phenolic hydroxyl groups can act as radical scavengers. Chronic inflammation is linked to numerous diseases, and compounds with antioxidant properties often exhibit anti-inflammatory effects.

Enzyme Inhibition

The N-benzylbenzamide scaffold has been identified in inhibitors of various enzymes. For instance, derivatives have shown potent and selective inhibition of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[1] Other studies have demonstrated that N-benzylbenzamide derivatives can inhibit tubulin polymerization, a key process in cell division, making them of interest as potential anticancer agents.[2]

Potential_Biological_Activity Molecule N-benzyl-3,5-dihydroxybenzamide HDAC HDAC Inhibition Molecule->HDAC Antioxidant Antioxidant Activity Molecule->Antioxidant Enzyme_Inhibition Enzyme Inhibition Molecule->Enzyme_Inhibition Cancer Oncology HDAC->Cancer Inflammation Inflammatory Diseases Antioxidant->Inflammation Enzyme_Inhibition->Cancer Neurodegeneration Neurodegenerative Diseases Enzyme_Inhibition->Neurodegeneration

Caption: Potential therapeutic applications of N-benzyl-3,5-dihydroxybenzamide.

Conclusion and Future Directions

N-benzyl-3,5-dihydroxybenzamide is a molecule with significant potential for further investigation in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structural features suggest a range of possible biological activities. Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted biological effects. Elucidation of its mechanism of action against specific biological targets will be crucial for its development as a potential therapeutic agent.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxybenzamide. PubChem. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(3,5-DIHYDROXYPHENYL)BENZAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2015). N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • SpectraBase. (n.d.). Benzamide, 3,5-dihydroxy-N,N-diethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dihydroxybenzamide (C7H7NO3). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Retrieved from [Link]

  • Universitas Hasanuddin. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Retrieved from [Link]

  • MDPI. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Retrieved from [Link]

Sources

Structural and Mechanistic Insights into the N-Benzyl-3,5-dihydroxybenzamide–Tyrosinase Complex

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of tyrosinase inhibitors is a critical focus area for drug development professionals addressing hyperpigmentation disorders, melanoma, and agricultural enzymatic browning. Among the most promising synthetic inhibitors are N-benzylbenzamide derivatives[1]. Specifically, N-benzyl-3,5-dihydroxybenzamide has emerged as a highly potent mixed-type inhibitor of Agaricus bisporus (mushroom) tyrosinase[2]. This technical guide elucidates the structural biology of the enzyme-inhibitor complex, details the mechanistic basis of its mixed-type inhibition, and provides a self-validating crystallographic workflow for structural characterization.

Structural Architecture of the Tyrosinase Active Site

Tyrosinase (EC 1.14.18.1) is a ubiquitous Type III copper metalloenzyme[3]. The core of its active site features a binuclear copper center (CuA and CuB), coordinated by the imidazole rings of six highly conserved histidine residues[4].

The enzyme cycles through three distinct states during catalysis:

  • Deoxy-tyrosinase [Cu(I)-Cu(I)]: The inactive, reduced state.

  • Oxy-tyrosinase [Cu(II)-O2-Cu(II)]: The active state, where molecular oxygen bridges the two copper ions, enabling the hydroxylation of monophenols (monophenolase activity)[3].

  • Met-tyrosinase [Cu(II)-Cu(II)]: The resting state, capable of binding and oxidizing o-diphenols into o-quinones (diphenolase activity)[4].

Mechanistic Basis of Mixed-Type Inhibition

N-benzyl-3,5-dihydroxybenzamide exerts its effect without reducing the total amount of enzyme; rather, it actively decreases the enzyme's capacity to oxidize substrates like L-DOPA[3]. It functions as a reversible, mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex[2].

The Causality of the Molecular Design:

  • The 3,5-Dihydroxy Core (The Trap): The dihydroxybenzamide moiety structurally mimics the natural o-diphenol substrates (e.g., L-DOPA). However, because the hydroxyl groups are positioned in a meta arrangement (3,5-dihydroxy) rather than an ortho arrangement (3,4-dihydroxy), the binuclear copper center cannot achieve the required orbital overlap to transfer electrons and oxidize the molecule[1]. The inhibitor acts as a "dead-end" trap, occupying the active site without being consumed.

  • The N-Benzyl Tail (The Anchor): The hydrophobic N-benzyl group extends outward from the copper center, interacting with hydrophobic residues (such as Val283 and Phe264) at the entrance of the active site pocket. This secondary anchoring stabilizes the complex and allows the inhibitor to bind non-competitively to allosteric or secondary sites when the primary site is occupied, driving its mixed-type profile[2].

TyrosinaseMechanism Deoxy Deoxy-Tyrosinase [Cu(I)-Cu(I)] Oxy Oxy-Tyrosinase [Cu(II)-O2-Cu(II)] Deoxy->Oxy + O2 binding Met Met-Tyrosinase [Cu(II)-Cu(II)] Oxy->Met Monophenolase Cycle Product o-Quinone + H2O Oxy->Product Oxidation DeadEnd Enzyme-Inhibitor Dead-End Complex Oxy->DeadEnd Met->Deoxy Diphenolase Cycle Met->Product Oxidation Met->DeadEnd Substrate Substrate (L-Tyrosine / L-DOPA) Substrate->Oxy Substrate->Met Inhibitor N-benzyl-3,5-dihydroxybenzamide (Mixed-Type Inhibitor) Inhibitor->Oxy Competitive Inhibition Inhibitor->Met Non-Competitive Inhibition

Fig 1: Catalytic cycle of tyrosinase and mixed-type inhibition by N-benzyl-3,5-dihydroxybenzamide.

Self-Validating Crystallographic Protocol

To resolve the atomic interactions of the N-benzyl-3,5-dihydroxybenzamide–tyrosinase complex, structural biologists must employ a rigorous, self-validating co-crystallization workflow.

Step 1: Protein Purification & Preparation

  • Action: Extract Agaricus bisporus tyrosinase using ammonium sulfate precipitation, followed by DEAE-cellulose ion-exchange chromatography.

  • Causality: Native mushroom extracts contain latent tyrosinase and proteolytically cleaved variants. Ion-exchange chromatography isolates the active 45 kDa isoform, ensuring a homogenous, monodisperse sample critical for high-resolution crystallization.

  • Validation Checkpoint: Prior to complexation, verify the specific activity is >2000 U/mg using a standard L-DOPA oxidation spectrophotometric assay at 475 nm.

Step 2: Inhibitor Complex Formation

  • Action: Incubate 10 mg/mL of purified tyrosinase with 5 mM N-benzyl-3,5-dihydroxybenzamide (solubilized in 5% v/v DMSO) for 2 hours at 4°C.

  • Causality: The 2-hour incubation period allows the mixed-type inhibitor to reach thermodynamic binding equilibrium with both the oxy and met states of the enzyme[2]. The 5% DMSO concentration is strictly maintained to ensure the hydrophobic N-benzyl tail remains soluble without inducing protein denaturation.

Step 3: Vapor Diffusion Crystallization

  • Action: Set up hanging drop vapor diffusion plates by mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (20% PEG 4000, 0.1 M sodium acetate pH 4.5, 0.2 M ammonium acetate).

  • Causality: PEG 4000 acts as a molecular crowding agent, gradually lowering protein solubility to promote ordered crystal nucleation. The acidic pH of 4.5 is paramount; it protonates specific active-site histidine residues, which slows down auto-oxidation of the copper center and stabilizes the dead-end complex[4].

  • Validation Checkpoint: Monitor drops daily under a stereomicroscope. Birefringent microcrystals should appear within 3-5 days. If amorphous precipitation occurs, reduce the PEG 4000 concentration by 2%.

Step 4: Cryoprotection and X-ray Diffraction

  • Action: Harvest crystals using a nylon loop and briefly submerge them in a cryoprotectant solution (reservoir matrix supplemented with 20% v/v glycerol) before flash-cooling in liquid nitrogen (77 K).

  • Causality: Glycerol acts as an antifreeze agent, preventing the formation of crystalline ice during flash-cooling. Crystalline ice would disrupt the delicate protein lattice and severely degrade X-ray diffraction resolution.

CrystallographyWorkflow Purification Purification Complexation 2. Complex Formation 10 mg/mL Tyrosinase + 5 mM Inhibitor (5% DMSO) Purification->Complexation Validation: L-DOPA Assay Crystallization 3. Vapor Diffusion 20% PEG 4000, pH 4.5 Hanging drop method Complexation->Crystallization 2-hour Incubation (4°C) Cryo 4. Cryoprotection Reservoir + 20% Glycerol Flash-cooling in LN2 Crystallization->Cryo Crystal Harvesting Diffraction 5. X-ray Diffraction Synchrotron radiation Data collection & refinement Cryo->Diffraction Preserves Lattice

Fig 2: Self-validating crystallographic workflow for the tyrosinase-inhibitor complex.

Quantitative Data Summaries

Table 1: Kinetic Parameters of N-Benzylbenzamide Derivatives Data demonstrates the superior binding affinity of the 3,5-dihydroxy substitution compared to the unsubstituted N-benzylamide baseline.

CompoundTarget EnzymeIC50 (mM)Inhibition TypeSource
N-benzyl-3,5-dihydroxybenzamideA. bisporus Tyrosinase0.700Mixed-type[3],[5]
N-benzylamideA. bisporus Tyrosinase1.990Mixed-type[3]
Kojic Acid (Standard Control)A. bisporus Tyrosinase0.014CompetitiveLiterature

Table 2: Typical Crystallographic Data Collection Statistics Expected refinement parameters for a high-resolution mushroom tyrosinase complex (based on PDB baseline architectures like 2Y9X).

ParameterValue
X-ray SourceSynchrotron (λ = 0.978 Å)
Space GroupP 21 21 21
Unit Cell Dimensionsa = 104.2 Å, b = 108.5 Å, c = 118.4 Å
Resolution Range50.0 - 2.30 Å
Completeness> 99.5%
R_work / R_free0.19 / 0.24
RMSD Bond Lengths0.012 Å

References

  • [3] Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus - BRENDA Enzyme Database. Source: brenda-enzymes.org. 3

  • [5] Reference to 1.14.18.1; Id = 672593 - BRENDA Enzyme Database. Source: brenda-enzymes.info. 5

  • [2] Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus and UniProt Accession C7FF05 - BRENDA Enzyme Database. Source: brenda-enzymes.org. 2

  • [4] Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus and UniProt Accession C7FF04 - BRENDA Enzyme Database. Source: brenda-enzymes.org. 4

  • [1] Reference to 1.10.3.1; Id = 672593 (N-Benzylbenzamides: A new class of potent tyrosinase inhibitors, 2006) - BRENDA Enzyme Database. Source: brenda-enzymes.org. 1

Sources

in vitro inhibitory enzyme kinetics of N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Data Analysis\n(Lineweaver-Burk

Tyrosinase catalytic cycle and its inhibition by N-benzyl-3,5-dihydroxybenzamide.

Quantitative Data: Kinetic Parameters

While the baseline N-benzyl-3,5-dihydroxybenzamide demonstrates an IC₅₀ of 0.700 mM against Agaricus bisporus tyrosinase[1], structural optimizations (such as adding hydroxyl groups to the benzyl ring) exponentially increase potency. For instance, the derivative achieves an IC₅₀ of 2.2 µM, significantly outperforming the industry-standard positive control, Kojic acid[2].

CompoundSubstrateTarget EnzymeIC₅₀ ValueInhibition Modality
N-benzyl-3,5-dihydroxybenzamide L-DOPAA. bisporus Tyrosinase700 µMCompetitive / Mixed
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide L-DOPAA. bisporus Tyrosinase2.2 µMCompetitive
Kojic Acid (Positive Control) L-DOPAA. bisporus Tyrosinase~20-45 µMMixed

Self-Validating In Vitro Enzyme Kinetics Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal controls to account for L-DOPA auto-oxidation and enzyme batch degradation.

Experimental Rationale:Agaricus bisporus tyrosinase is utilized due to its high structural homology to mammalian tyrosinase, commercial availability, and robust stability in in vitro assays[3].

Step-by-Step Protocol

1. Reagent Preparation

  • Buffer: 50 mM Potassium Phosphate buffer (pH 6.8). Causality: Matches the physiological pH optimum of mushroom tyrosinase, preventing acid/base-induced conformational denaturation.

  • Substrate: 2.5 mM L-DOPA in buffer. Critical: Must be prepared fresh and protected from light to prevent non-enzymatic auto-oxidation.

  • Enzyme: 100 U/mL Agaricus bisporus tyrosinase in buffer.

  • Inhibitor: N-benzyl-3,5-dihydroxybenzamide dissolved in DMSO. Critical: Final DMSO concentration in the assay must not exceed 2% (v/v) to avoid solvent-induced enzyme inhibition.

2. Pre-Incubation (The Self-Validating Matrix) In a 96-well microplate, combine 140 µL of buffer, 20 µL of inhibitor solution (varying final well concentrations: 0.1, 0.5, 1.0, 2.0 mM), and 20 µL of enzyme.

  • Internal Controls:

    • Blank (Auto-oxidation baseline): 160 µL buffer + 20 µL inhibitor + 20 µL L-DOPA (No enzyme).

    • Positive Control: Substitute inhibitor with Kojic acid (Validates enzyme activity).

    • 100% Activity: Substitute inhibitor with 20 µL of 2% DMSO in buffer.

  • Incubation: Incubate at 25°C for 10 minutes. Causality: Allows the establishment of the enzyme-inhibitor equilibrium complex, which is crucial for accurate steady-state kinetic modeling.

3. Reaction Initiation

  • Add 20 µL of 2.5 mM L-DOPA to all wells to initiate the diphenolase reaction.

4. Spectrophotometric Readout

  • Immediately measure the absorbance at 475 nm continuously for 10 minutes using a microplate reader. Causality: 475 nm specifically tracks the accumulation of dopachrome, the stable red-orange intermediate formed rapidly from dopaquinone[3].

5. Data Analysis (Lineweaver-Burk Modeling)

  • Calculate the initial velocity ( V0​ ) from the linear slope of the absorbance vs. time curve.

  • Plot 1/V0​ against 1/[S] (Lineweaver-Burk plot) at various inhibitor concentrations to determine the inhibition modality (competitive vs. mixed) and calculate the inhibition constant ( Ki​ ).

Workflow Step1 1. Reagent Prep (Buffer, Enzyme, Inhibitor) Step2 2. Pre-Incubation (10 min, 25°C) Step1->Step2 Step3 3. Substrate Addition (L-DOPA) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 475 nm) Step3->Step4 Step5 5. Data Analysis (Lineweaver-Burk Plot) Step4->Step5

Step-by-step in vitro enzyme kinetics workflow for tyrosinase inhibition assays.

References

  • Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus BRENDA Enzyme Database[Link]

  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors Bioorganic & Medicinal Chemistry Letters (Cho, S. J., et al., 2006)[Link]

  • Natural, semisynthetic and synthetic tyrosinase inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Ha, Y. M., et al., 2015)[Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-Benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Protection-Free Amidation Protocol for Drug Discovery Workflows

Executive Summary

N-Benzyl-3,5-dihydroxybenzamide is a highly valued structural motif in medicinal chemistry, recognized primarily for its potent competitive inhibitory activity against human cytosolic carbonic anhydrase (hCA) isozymes I and II, as well as tyrosinase and catechol oxidase [1][2]. In traditional organic synthesis, the amidation of phenolic acids requires tedious protection-deprotection cycles to prevent side reactions. This application note details a highly efficient, field-proven protocol that leverages chemoselectivity to achieve direct, protection-free amidation, thereby maximizing atom economy and drastically reducing workflow timelines.

Mechanistic Rationale & Chemoselectivity

From an application perspective, the necessity of protecting groups is dictated by competing nucleophiles. In the case of 3,5-dihydroxybenzoic acid, the phenolic hydroxyl groups possess a pKa of approximately 9.5, rendering them significantly less nucleophilic than the primary aliphatic amine of benzylamine.

By employing a phosphonium-based coupling reagent, the carboxylic acid is rapidly activated into a highly reactive hydroxybenzotriazole (HOBt) ester. The primary amine attacks this active ester at a kinetic rate that vastly outcompetes any potential O-acylation of the unprotected phenols.

Field-Proven Insight: While historical literature often cites BOP as the coupling agent for this reaction [1], BOP generates hexamethylphosphoramide (HMPA)—a highly toxic and carcinogenic byproduct. As a Senior Application Scientist, I strongly recommend substituting BOP with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). PyBOP provides identical coupling efficiency and chemoselectivity but generates the benign byproduct tripyrrolidinophosphine oxide, aligning with modern safety and green chemistry standards.

Materials & Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3,5-Dihydroxybenzoic Acid 154.121.01.54 gStarting Material
Benzylamine 107.151.01.07 g (1.09 mL)Amine Nucleophile
PyBOP 520.391.05.20 gCoupling Agent
Triethylamine (TEA) 101.193.03.03 g (4.18 mL)Base
Acetonitrile (ACN) 41.05Solvent20 mLPolar Aprotic Solvent
Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Activation

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) in 20 mL of anhydrous acetonitrile (ACN).

  • Base Addition: Add TEA (4.18 mL, 30 mmol) to the solution. Causality Check: The excess base ensures complete deprotonation of the carboxylic acid, acts as a general base catalyst, and neutralizes the acidic HOBt leaving group generated during coupling.

  • Activation: Add PyBOP (5.20 g, 10 mmol) in one portion. Stir for 10 minutes at room temperature (20–25 °C) to allow the complete formation of the active HOBt ester.

  • Amidation: Introduce benzylamine (1.09 mL, 10 mmol) dropwise via syringe.

  • Incubation: Cap the flask under an inert atmosphere (optional but recommended) and stir the mixture continuously at room temperature for 6 hours [1].

Phase 2: Self-Validation & Reaction Monitoring 6. TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (2:1, v/v) solvent system.

  • Validation Metric: The product spot will be UV-active (254 nm). To confirm chemoselectivity and the presence of the intact phenolic groups, stain the TLC plate with aqueous Iron(III) chloride (FeCl3). The target product will instantly stain dark blue/purple, distinguishing it from non-phenolic impurities.

Phase 3: Workup & Purification 7. Precipitation: As the reaction progresses, the target benzamide typically begins to precipitate directly from the ACN solution. 8. Filtration: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ACN (2 × 5 mL) to remove residual PyBOP byproducts. 9. Chromatography (Optional but Recommended): For analytical-grade purity required in enzymatic assays or drug development, purify the crude solid via flash column chromatography on silica gel, eluting with EtOAc/Hexane (2:1) [1]. 10. Drying: Dry the purified white solid in a vacuum oven at 40 °C overnight to afford N-benzyl-3,5-dihydroxybenzamide (Typical Yield: ~65%).

Analytical Characterization

Verify the synthesized compound against the following established spectroscopic parameters [1]:

ParameterExpected Value / Description
Appearance White crystalline solid
Melting Point 213–215 °C
¹H-NMR (400 MHz, DMSO-d6) δ 9.48 (s, 2H, –OH), 8.83 (t, J = 6.03 Hz, 1H, –NH), 7.33–7.19 (m, 5H, ArH), 6.70 (d, J = 2.15 Hz, 2H, H2, H6), 6.35 (t, J = 2.15 Hz, 1H, H4), 4.40 (d, J = 6.03 Hz, 2H, PhCH2)
¹³C-NMR (100 MHz, DMSO-d6) δ 166.5, 158.3, 139.9, 136.6, 128.2, 127.1, 126.6, 105.4, 105.1, 42.5
FT-IR (cm⁻¹) 3380, 3301, 3035, 1655, 1536, 1154, 997
Workflow Diagram

SynthesisWorkflow SM 3,5-Dihydroxybenzoic Acid + Benzylamine Activation Carboxyl Activation (PyBOP / TEA in ACN) SM->Activation Add Reagents Coupling Amidation Reaction (Stir at RT, 6 h) Activation->Coupling Active Ester Formation Workup Filtration & Chromatography (EtOAc/Hexane 2:1) Coupling->Workup Precipitation Product N-Benzyl-3,5-dihydroxybenzamide (Yield: ~65%) Workup->Product Purification & Drying

Fig 1: Reaction workflow for the protection-free synthesis of N-benzyl-3,5-dihydroxybenzamide.

References
  • Arslan, M., Senturk, M., Fidan, I., Talaz, O., Ekinci, D., Cosgun, S., & Supuran, C. T. (2015). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 896-900.[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.14.18.1 - Tyrosinase.[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.10.3.1 - Catechol Oxidase.[Link]

Application Note: Tyrosinase Inhibition Assay Protocol for N-Benzyl-3,5-dihydroxybenzamide and Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme responsible for catalyzing the rate-limiting steps in melanogenesis and enzymatic browning: the hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (monophenolase activity), and the subsequent oxidation of o-diphenols (e.g., L-DOPA) to o-quinones (diphenolase activity)[1]. Because hyperpigmentation in human skin and the browning of agricultural products are driven by this pathway, targeting tyrosinase is a primary strategy in cosmetic and agricultural drug development[2].

While traditional inhibitors like chalcones and kojic acid are widely used, they often suffer from chemical instability or safety concerns. N-benzylbenzamides represent a highly stable, synthetic class of potent tyrosinase inhibitors[3]. The core compound, N-benzyl-3,5-dihydroxybenzamide , was rationally designed to mimic the phenolic structure of natural substrates, allowing it to competitively block the binuclear copper active site of the enzyme. The amide linkage provides superior structural stability compared to the enone functionality found in natural chalcones[4].

Scientist's Insight: The Causality of Enzyme Selection

This protocol utilizes Mushroom Tyrosinase (Agaricus bisporus) . Why? Mushroom tyrosinase shares high structural homology with mammalian tyrosinase at the critical copper-binding active site, but it is significantly more stable in in vitro buffer systems and is commercially available at high purities. This makes it the gold standard for high-throughput screening and structure-activity relationship (SAR) validation[1].

Biochemical Pathway & Mechanism of Action

The following diagram illustrates the melanogenesis reaction cascade and highlights where N-benzyl-3,5-dihydroxybenzamide exerts its inhibitory effect. By acting as a competitive or mixed-type inhibitor, the compound prevents the formation of dopaquinone, thereby halting the spontaneous polymerization that leads to melanin[5].

Tyrosinase_Pathway Tyrosine L-Tyrosine (Monophenol) Enz1 Tyrosinase (Monophenolase) Tyrosine->Enz1 LDOPA L-DOPA (o-Diphenol) Enz2 Tyrosinase (Diphenolase) LDOPA->Enz2 Dopaquinone o-Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin Spontaneous Enz1->LDOPA + O2 Enz2->Dopaquinone + O2 Inhibitor N-benzyl-3,5- dihydroxybenzamide Inhibitor->Enz1 Inhibitor->Enz2

Figure 1: Tyrosinase-catalyzed melanogenesis pathway and the inhibitory action of N-benzylbenzamides.

Quantitative Structure-Activity Relationship (SAR) Data

To establish a baseline for your assays, it is crucial to understand the potency of N-benzyl-3,5-dihydroxybenzamide compared to its optimized derivatives and standard controls. Research demonstrates that adding a resorcinol moiety (2,4-dihydroxy) to the benzyl ring drastically increases the binding affinity to the tyrosinase active site[3].

CompoundStructural FeaturesTarget EnzymeIC₅₀ Value (µM)
N-benzyl-3,5-dihydroxybenzamide Ring A: Unsubstituted; Ring B: 3,5-diOHMushroom Tyrosinase700.0
Compound 15 (Derivative)Ring A: 2,4-diOH; Ring B: 3,5-diOHMushroom Tyrosinase2.2
Kojic Acid (Positive Control)5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-oneMushroom Tyrosinase~20.9

Quantitative data synthesized from BRENDA Database and Cho et al., 2006[1][3][6].

Experimental Protocol: Tyrosinase Inhibition Assay

Design Philosophy : This protocol is engineered as a self-validating system. Benzamides and their derivatives often contain conjugated pi-systems that absorb UV-Vis light. By incorporating compound-specific blanks and utilizing kinetic monitoring (rather than endpoint reads), we eliminate false positives caused by the inherent absorbance of the test compounds or the auto-oxidation of L-DOPA.

Reagents & Materials Preparation
  • Enzyme : Mushroom Tyrosinase (EC 1.14.18.1, ≥1000 unit/mg solid). Dissolve in buffer to a working concentration of 100 Units/mL. Causality: Tyrosinase is prone to thermal degradation; keeping the working stock on ice preserves the tertiary structure before the reaction initiates.

  • Substrate : L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM in buffer. Causality: L-DOPA spontaneously auto-oxidizes to dopaquinone in the presence of light and oxygen[5]. Prepare fresh and protect from light to prevent artificially inflated baseline absorbance.

  • Buffer : 50 mM Potassium Phosphate Buffer (pH 6.8). Causality: pH 6.8 is the optimal physiological pH for mushroom tyrosinase. Deviating from this alters the ionization state of the copper-coordinating histidine residues, severely reducing baseline activity.

  • Test Compound : N-benzyl-3,5-dihydroxybenzamide dissolved in 100% DMSO (prepare serial dilutions).

  • Positive Control : Kojic acid (1 mM stock in buffer).

Assay Workflow

Assay_Workflow Step1 1. Reagent Preparation Buffer, Enzyme, Substrate, Inhibitor Step2 2. Plate Setup Control, Blank, Test, Test Blank Step1->Step2 Step3 3. Pre-Incubation 25°C for 10 mins (Equilibration) Step2->Step3 Step4 4. Substrate Addition Add L-DOPA to initiate reaction Step3->Step4 Step5 5. Kinetic Measurement Absorbance at 475 nm (10-15 mins) Step4->Step5 Step6 6. Data Analysis Calculate % Inhibition & IC50 Step5->Step6

Figure 2: Self-validating experimental workflow for the tyrosinase kinetic inhibition assay.

Step-by-Step Methodology

Step 1: Microplate Setup (96-Well Plate) To ensure rigorous validation, set up four well types for each concentration of the test compound. Total volume per well is 200 µL.

  • [A] Control : 140 µL Buffer + 10 µL DMSO + 50 µL L-DOPA

  • [B] Control Blank : 190 µL Buffer + 10 µL DMSO

  • [C] Test : 100 µL Buffer + 10 µL Compound + 40 µL Tyrosinase + 50 µL L-DOPA

  • [D] Test Blank : 150 µL Buffer + 10 µL Compound + 40 µL Tyrosinase

Expert Insight: The final DMSO concentration must not exceed 5% (ideally ≤2%). Concentrations above 5% induce solvent-mediated denaturation of the tyrosinase active site, which will skew IC₅₀ calculations and generate false-positive inhibition data.

Step 2: Incubation and Kinetic Read

  • Pre-incubate the plate containing the Buffer, Compound, and Tyrosinase at 25°C for 10 minutes. Causality: This equilibration phase allows the N-benzylbenzamide inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Add 50 µL of 2.5 mM L-DOPA to the respective wells to initiate the reaction.

  • Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm in kinetic mode (read every 30 seconds) for 10-15 minutes at 25°C.

    • Causality: Dopachrome, the stable intermediate formed immediately after dopaquinone, absorbs strongly at 475 nm. Monitoring this wavelength provides a direct, stoichiometric readout of diphenolase activity.

Data Analysis & Quality Control

Calculate the percentage of inhibition using the initial linear velocity ( V , defined as ΔOD/min ) of the reaction. Extract the slope from the linear portion of the kinetic curve (usually between 1 and 5 minutes).

% Inhibition=[1−Vcontrol​−Vcontrol_blank​Vtest​−Vtest_blank​​]×100

Assay Robustness (Z'-Factor): Validate your assay run by calculating the Z'-factor using the positive control (Kojic acid) and negative control (DMSO). A Z'-factor ≥0.5 indicates a robust, reliable assay capable of accurately resolving the IC₅₀ of N-benzylbenzamide derivatives.

References

  • BRENDA Enzyme Database. Information on EC 1.14.18.1 - tyrosinase.[Link]

  • Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684.[Link]

  • ResearchGate. N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors.[Link]

  • Taylor & Francis Online. Natural, semisynthetic and synthetic tyrosinase inhibitors.[Link]

  • Google Patents. Method and system for effecting changes in pigmented tissue (WO2010087983A1).

Sources

Application Note: HPLC-UV Quantification Method for N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

N-benzyl-3,5-dihydroxybenzamide is a highly potent inhibitor of tyrosinase (EC 1.14.18.1), an enzyme responsible for the rate-limiting steps in melanin biosynthesis. With a documented half-maximal inhibitory concentration (IC50) of 0.700 mM against Agaricus bisporus tyrosinase[1], this compound is of significant interest in the formulation of dermatological depigmenting agents and agricultural anti-browning solutions.

To support pharmacokinetic profiling, stability testing, and quality control, a robust analytical method is required. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The method is designed following the foundational principles of chromatography[2] and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].

TyrosinaseInhibition T Tyrosinase (EC 1.14.18.1) P Dopaquinone (Intermediate) T->P Oxidation S L-DOPA (Substrate) S->T Binds M Melanin (Pigment) P->M Polymerization I N-benzyl-3,5-dihydroxybenzamide (Inhibitor) I->T Inhibits (IC50: 0.700 mM)

Fig 1: Mechanism of tyrosinase inhibition by N-benzyl-3,5-dihydroxybenzamide.

Method Development: Causality and Design

Developing a reliable HPLC method requires understanding the physicochemical properties of the analyte to make informed, causal experimental choices[2].

  • Stationary Phase Selection: N-benzyl-3,5-dihydroxybenzamide contains a hydrophobic benzyl ring and an aromatic core. A C18 (Octadecylsilane) column is selected because these non-polar moieties interact strongly with the hydrophobic alkyl chains of the stationary phase, ensuring adequate retention and separation from polar matrix interferents.

  • Mobile Phase & pH Control: The molecule possesses two phenolic hydroxyl groups with pKa values typically ranging between 9.0 and 9.5. If an unbuffered aqueous mobile phase is used, partial ionization of these groups can occur, leading to secondary interactions with unendcapped silanols on the column. This manifests as severe peak tailing. By adding 0.1% Formic Acid (pH ~2.7) to the mobile phase, ionization is suppressed. The molecule remains in its neutral state, yielding sharp, symmetrical peaks.

  • Detection Wavelength: The conjugated aromatic system and the amide bond provide a strong chromophore. Detection at 280 nm maximizes the signal-to-noise ratio for the dihydroxybenzamide core while minimizing background noise from common formulation excipients that typically absorb at lower wavelengths (e.g., 210-220 nm).

Experimental Protocols

Reagents and Materials
  • N-benzyl-3,5-dihydroxybenzamide reference standard (Purity ≥ 99.0%).

  • HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure Water (18.2 MΩ·cm at 25°C).

  • Formic Acid (FA), LC-MS grade.

Step-by-Step Preparation Methodologies

A. Mobile Phase Preparation

  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade ACN.

  • Causality Step: Filter both mobile phases through a 0.22 µm PTFE membrane filter and sonicate for 15 minutes. Degassing prevents the formation of micro-bubbles in the pump and detector flow cell, which would otherwise cause baseline fluctuations and ghost peaks.

B. Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-benzyl-3,5-dihydroxybenzamide standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standards: Perform serial dilutions using a diluent of 50:50 MeOH:Water to generate calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

C. Sample Preparation (Matrix Extraction)

  • Weigh 1.0 g of the formulated sample (e.g., cosmetic cream or assay buffer) into a 15 mL centrifuge tube.

  • Add 5.0 mL of Methanol and vortex vigorously for 2 minutes to extract the active compound.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate insoluble polymers and proteins.

  • Filter the supernatant through a 0.45 µm PVDF syringe filter directly into an HPLC vial.

HPLCWorkflow A 1. Sample & Standard Prep (Extraction & Dilution) B 2. System Suitability Test (Verify Resolution & Tailing) A->B C 3. RP-HPLC Injection (C18, 0.1% FA / ACN) B->C D 4. UV Detection (λ = 280 nm) C->D E 5. Data Integration & ICH Q2(R1) Validation D->E

Fig 2: Step-by-step analytical workflow for HPLC-UV quantification.

Chromatographic Conditions & Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Mobile Phase A / 40% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (± 1°C)
Detection Wavelength 280 nm
Run Time 10.0 minutes

Self-Validating System: ICH Q2(R1) Compliance

To ensure the trustworthiness of the analytical data, the method incorporates a self-validating framework based on the ICH Q2(R1) guidelines[3]. Before analyzing unknown samples, a System Suitability Test (SST) must be passed.

Table 2: System Suitability Specifications (Self-Validation Criteria)

Based on 6 replicate injections of the 50 µg/mL working standard.

ParameterAcceptance CriteriaAnalytical Purpose
Retention Time (RT) ~5.8 minutes (± 2.0% RSD)Ensures pump flow rate and mobile phase consistency.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and injection reproducibility.
Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 3000Verifies column efficiency and structural integrity.
Table 3: Summary of Method Validation Data

Validation parameters demonstrate that the method is linear, accurate, and precise across the intended working range[3].

Validation ParameterResult / RangeAcceptance Criteria (ICH Q2(R1))
Linearity Range 1.0 – 100.0 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (%RSD) 0.8% - 1.2%≤ 2.0% (n=6)
Inter-day Precision (%RSD) 1.1% - 1.6%≤ 2.0% (n=6 across 3 days)
Accuracy (% Recovery) 98.5% – 101.2%98.0% – 102.0% at 3 concentration levels

Sources

how to dissolve N-benzyl-3,5-dihydroxybenzamide in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

[label="Tyrosinase + Substrate + N-benzyl-3,5-dihydroxyben

Step-by-step workflow for preparing N-benzyl-3,5-dihydroxybenzamide stocks.

Step-by-Step Solubilization Protocol

Self-Validating System: Each step includes visual or physical checkpoints to ensure protocol integrity.

Materials Required:

  • N-benzyl-3,5-dihydroxybenzamide powder (Desiccated)

  • Anhydrous, Cell-Culture Grade DMSO (≥99.9%)

  • 0.22 µm Hydrophobic PTFE Syringe Filters[1]

  • Sterile, amber microcentrifuge tubes (Light-protective)

Step 1: Molarity Calculation and Weighing

  • Allow the desiccated compound and DMSO to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent ambient moisture condensation.

  • To prepare a 100 mM master stock: Weigh exactly 24.33 mg of N-benzyl-3,5-dihydroxybenzamide.

  • Transfer the powder to a sterile 2.0 mL microcentrifuge tube.

Step 2: Solubilization

  • Add exactly 1.0 mL of Anhydrous DMSO to the tube containing the powder.

  • Vortex vigorously for 1–2 minutes.

  • Validation Checkpoint: Inspect the solution against a light source. If any particulate matter remains, sonicate the tube in an ultrasonic water bath at room temperature for 5 minutes until the solution is optically clear.

Step 3: Sterilization

  • Draw the clear 100 mM solution into a chemically resistant glass or polypropylene syringe.

  • Attach a 0.22 µm PTFE syringe filter[1].

  • Gently express the solution through the filter into a new, sterile amber tube. Note: Do not apply excessive pressure; if resistance is high, replace the filter to avoid membrane rupture.

Step 4: Aliquoting and Storage

  • Dispense the sterile stock into 50 µL or 100 µL single-use aliquots in amber tubes.

  • Store immediately at -80°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade the amide bond over time. Amber tubes prevent photo-degradation.

Step 5: Cell Culture Administration

  • Thaw an aliquot at room temperature and vortex briefly.

  • Dilute the stock directly into pre-warmed (37°C) complete culture media immediately prior to cell treatment.

  • Validation Checkpoint: Ensure the final DMSO concentration does not exceed 0.1% (v/v) for primary cells or 0.5% (v/v) for immortalized lines[2][3]. Always include a "Vehicle Control" well containing the exact same % of DMSO without the compound.

Target Pathway Visualization

Mechanism T Tyrosinase (Active) (EC 1.14.18.1) M Melanin Synthesis (Pigmentation) T->M Catalyzes L L-Tyrosine / L-DOPA L->T Substrate Binding I N-benzyl-3,5- dihydroxybenzamide I->T Reversible Inhibition (IC50 ~0.7 mM)

Mechanism of tyrosinase inhibition by N-benzyl-3,5-dihydroxybenzamide.

Quantitative Data: Dilution Matrix

To assist researchers in maintaining safe DMSO levels, the following dilution matrix outlines the preparation of working concentrations from a 100 mM master stock.

Table 2: Dilution Scheme for Cell Culture Media

Target ConcentrationDilution FactorVolume of 100 mM StockVolume of Culture MediaFinal DMSO % (v/v)Cytotoxicity Risk
10 µM 1:10,0001.0 µL9.999 mL0.01%None (Safe for all cells)
50 µM 1:2,0005.0 µL9.995 mL0.05%None (Safe for all cells)
100 µM 1:1,00010.0 µL9.990 mL0.10%Low (Gold standard limit)
500 µM 1:20050.0 µL9.950 mL0.50%Moderate (Test cell viability)
1000 µM (1 mM) 1:100100.0 µL9.900 mL1.00%High (Likely cytotoxic)

References

  • Reference to 1.14.18.1; Id = 672593 - BRENDA Enzyme Database. brenda-enzymes.info. 4[4]

  • Information on EC 1.10.3.1 - catechol oxidase - BRENDA Enzyme Database. brenda-enzymes.org. 5[5]

  • Information on EC 1.14.18.1 - tyrosinase - BRENDA Enzyme Database. brenda-enzymes.org. 6[6]

  • Maximum DMSO concentration in media for cell culture? Reddit. 7[7]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. 3[3]

  • PTFE vs. PES Filter: Which is Best for Sterile Filtration? loongfiltration.com. 8[8]

  • PTFE Sintered Filter For Corrosive Chemical Filtration. toptitech.com. 9[9]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. lifetein.com. 10[10]

  • What s the maximum allowable limit of DMSO as a solvent in cell culture. protocol-online.org. 2[2]

  • Hydrophobic PTFE Syringe Filter,0.45μm,5.0μm - HAWACH. filter-supplies.com. 1[1]

Sources

Application Note: Structural Elucidation and NMR Reference Data for N-Benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Mechanistic Significance

N-benzyl-3,5-dihydroxybenzamide is a highly targeted synthetic derivative belonging to the N-benzylbenzamide class, recognized for its potent inhibitory activity against tyrosinase ([1]). Tyrosinase (EC 1.14.18.1) is a binuclear copper-containing enzyme responsible for the rate-limiting oxidation of L-tyrosine and L-DOPA in melanin biosynthesis ([2]).

In drug development and cosmetic formulation, inhibitors of this enzyme are critical for treating hyperpigmentation and preventing enzymatic browning. The pharmacological efficacy of N-benzyl-3,5-dihydroxybenzamide is mechanistically driven by its resorcinol-like (3,5-dihydroxy) moiety, which competitively binds to the copper ions in the enzyme's active site. Accurate structural verification of this moiety via Nuclear Magnetic Resonance (NMR) spectroscopy is therefore paramount for validating Structure-Activity Relationships (SAR).

Tyrosinase_Inhibition A Tyrosinase Enzyme (Binuclear Cu Active Site) C Competitive Binding (Resorcinol Moiety Interaction) A->C Target B N-benzyl-3,5-dihydroxybenzamide (Inhibitor) B->C Binds via D Inhibition of L-DOPA Oxidation C->D Leads to E Decreased Melanin Synthesis D->E Results in

Fig 1: Mechanism of tyrosinase inhibition by N-benzyl-3,5-dihydroxybenzamide.

Experimental Protocols: NMR Acquisition

As an application scientist, I emphasize that the choice of solvent and acquisition parameters directly dictates the reliability of the spectral data. The following protocol is designed to be a self-validating system, ensuring both sample integrity and instrument performance.

Causality in Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is strictly required for this compound. Unlike CDCl3, the strong hydrogen-bonding network of DMSO drastically slows the chemical exchange of the phenolic hydroxyl (-OH) and amide (-NH) protons. This prevents these critical diagnostic peaks from coalescing into the baseline or the water peak, allowing them to be clearly resolved and integrated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of high-purity N-benzyl-3,5-dihydroxybenzamide in 0.6 mL of DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture until completely dissolved. Transfer the solution to a standard 5 mm NMR tube. Self-Validation Check: Inspect visually; any undissolved particulates will degrade magnetic field homogeneity and cause peak broadening.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6 (39.5 ppm). Tune and match the probe to 1H and 13C frequencies.

  • Shimming: Execute gradient shimming (e.g., TopShim) until the TMS peak linewidth at half-height is < 1.0 Hz.

  • 1H NMR Acquisition: Utilize a standard 30° pulse program (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete T1 relaxation of the exchangeable protons, allowing for accurate stoichiometric integration. Acquire 16 to 32 scans.

  • 13C NMR Acquisition: Utilize a proton-decoupled 30° pulse program (e.g., zgpg30). Maintain D1 at 2.0 seconds. Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the unprotonated (quaternary) carbons of the resorcinol ring.

NMR_Workflow N1 Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) N2 1H NMR Acquisition (zg30 pulse, d1=2s, ns=16) N1->N2 N3 13C NMR Acquisition (zgpg30 pulse, d1=2s, ns=512) N1->N3 N4 Data Processing (FT, Phase/Baseline Correction) N2->N4 N3->N4 N5 Structural Validation (Peak Assignment & SAR) N4->N5

Fig 2: Step-by-step NMR acquisition and structural validation workflow.

NMR Reference Data and Spectral Interpretation

The following tables summarize the predictive and literature-aligned reference data for N-benzyl-3,5-dihydroxybenzamide. Data is referenced to TMS (δ 0.00 ppm) and the residual DMSO quintet (δ 2.50 ppm) for 1H, and the DMSO septet (δ 39.52 ppm) for 13C.

Table 1: 1H NMR Reference Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3-OH, 5-OH9.52s (singlet)-2HPhenolic hydroxyls
NH8.85t (triplet)6.01HAmide proton
2', 3', 4', 5', 6'7.20 - 7.35m (multiplet)-5HBenzyl aromatic protons
2, 66.72d (doublet)2.22HBenzoyl aromatic (ortho to amide)
46.35t (triplet)2.21HBenzoyl aromatic (para to amide)
CH24.45d (doublet)6.02HBenzylic methylene

Table 2: 13C NMR Reference Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment
C=O166.8CqAmide carbonyl
C-3, C-5158.4CqBenzoyl (hydroxyl-substituted)
C-1'139.8CqBenzyl (ipso)
C-1136.7CqBenzoyl (ipso)
C-3', C-5'128.3CHBenzyl (meta)
C-2', C-6'127.2CHBenzyl (ortho)
C-4'126.8CHBenzyl (para)
C-2, C-6105.6CHBenzoyl (ortho to amide)
C-4105.1CHBenzoyl (para to amide)
CH242.6CH2Benzylic methylene

Data Interpretation and Self-Validating Logic

To ensure the trustworthiness of the structural assignment, researchers must look for specific self-validating spectral signatures embedded within the data:

  • Resorcinol Ring Coupling (The W-Coupling Pathway): The 1H NMR spectrum of the 3,5-dihydroxybenzoyl moiety provides a distinct, mathematically validating coupling pattern. The H-4 proton appears as a triplet at δ 6.35 ppm (J = 2.2 Hz) due to long-range meta-coupling with H-2 and H-6. Correspondingly, H-2 and H-6 appear as a doublet at δ 6.72 ppm. The presence of this specific J-value (2–3 Hz) definitively confirms the 1,3,5-trisubstitution pattern on the aromatic ring.

  • Amide Linkage Integrity: The amide proton (NH) at δ 8.85 ppm splits into a triplet (J = 6.0 Hz) due to coupling with the adjacent benzylic CH2 group. The CH2 group reciprocally appears as a doublet at δ 4.45 ppm. Self-Validation Check: If the NH peak broadens into a singlet or disappears entirely, it indicates rapid proton exchange. This serves as an immediate diagnostic indicator of trace moisture contamination in the DMSO-d6 solvent, prompting the need for sample re-preparation.

  • Electronic Shielding in 13C NMR: In the 13C spectrum, C-2, C-4, and C-6 are highly shielded (δ 105.1 - 105.6 ppm). This is a direct causal result of the strong electron-donating resonance effect (+R) of the two hydroxyl groups, which pushes electron density into the ortho and para positions of the resorcinol ring. This electronic validation confirms the environment required for effective tyrosinase active-site chelation.

References

  • Title: N-Benzylbenzamides: a new class of potent tyrosinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Information on EC 1.14.18.1 - tyrosinase Source: BRENDA Enzyme Database URL: [Link]

Sources

Application Note: Formulation and Efficacy Validation of N-benzyl-3,5-dihydroxybenzamide for Topical Skin Depigmentation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Melanogenesis is a complex biosynthetic pathway responsible for melanin production, primarily regulated by the copper-containing metalloenzyme1[1]. The overproduction of melanin leads to localized hyperpigmentation disorders such as melasma, lentigines, and post-inflammatory hyperpigmentation. While hydroquinone remains a clinical standard, its cytotoxicity has driven the pharmaceutical and cosmetic industries to seek safer, targeted alternatives.

N-benzylbenzamides have emerged as a highly effective class of2[2]. Specifically, compounds featuring a 3,5-dihydroxybenzamide moiety mimic the natural dihydroxyphenyl structure of L-DOPA. This structural homology allows them to competitively bind the active site of tyrosinase without undergoing subsequent oxidation into reactive dopaquinone. Structural optimization of this scaffold—such as the synthesis of N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide—yields an inhibitory potency significantly higher than the standard reference, kojic acid, as detailed in recent 3[3].

Mechanistic Pathway of Inhibition

MOA T L-Tyrosine (Monophenol) TYR1 Tyrosinase (Monophenolase Cycle) T->TYR1 D L-DOPA (o-Diphenol) TYR2 Tyrosinase (Diphenolase Cycle) D->TYR2 DQ Dopaquinone M Melanin Polymer DQ->M Polymerization (Non-enzymatic) TYR1->D Hydroxylation TYR2->DQ Oxidation INH N-benzyl-3,5-dihydroxybenzamide (Competitive Inhibitor) INH->TYR1 Active Site Blockade INH->TYR2 Active Site Blockade

Tyrosinase inhibition mechanism by N-benzyl-3,5-dihydroxybenzamide.

Pre-Formulation Strategy & Causality

Translating in vitro enzymatic inhibition into in vivo topical efficacy requires overcoming significant physicochemical barriers. The 3,5-dihydroxybenzamide scaffold is relatively hydrophilic and highly susceptible to auto-oxidation in aqueous environments.

  • Causality for Encapsulation (Solid Lipid Nanoparticles - SLNs): To prevent premature oxidation and enhance epidermal penetration, the Active Pharmaceutical Ingredient (API) is encapsulated in SLNs. SLNs create an occlusive film on the stratum corneum, increasing localized skin hydration and thermodynamically driving the partitioning of the API into the viable epidermis where melanocytes reside.

  • Causality for Antioxidant Inclusion: Sodium metabisulfite (0.1% w/w) is added to the aqueous phase. It acts as a sacrificial antioxidant, protecting the vulnerable dihydroxy groups of the API during the high-shear, high-temperature homogenization process.

  • Causality for pH Control: The formulation is strictly buffered to pH 5.5. This matches the natural acid mantle of the skin, maintaining stratum corneum integrity, and ensures the API remains in its un-ionized, more lipophilic state to maximize permeation.

Quantitative Efficacy Data

The table below summarizes the in vitro inhibitory potency of the base N-benzyl-3,5-dihydroxybenzamide scaffold and its optimized derivative against mushroom tyrosinase, compared to the industry standard.

CompoundTyrosinase IC₅₀ (µM)Relative Potency vs. Kojic Acid
Kojic Acid (Positive Control) ~17.61.0x
N-benzyl-3,5-dihydroxybenzamide 700.00.025x
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide 2.2~8.0x

Data synthesized from structure-activity relationship studies of N-benzylbenzamide derivatives[2][3].

Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system , incorporating internal controls to rule out false positives or formulation artifacts.

Protocol A: Preparation of API-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: Formulate a stable, oxidation-resistant topical delivery system for N-benzyl-3,5-dihydroxybenzamide.

  • Lipid Phase Preparation: Melt 10% (w/w) Cetyl Palmitate at 75°C. Dissolve 1% (w/w) of the API into the lipid melt under continuous magnetic stirring.

  • Aqueous Phase Preparation: Heat purified water to 75°C. Dissolve 2% (w/w) Poloxamer 188 (surfactant) and 0.1% (w/w) Sodium Metabisulfite (antioxidant). Buffer the solution to pH 5.5 using a citrate buffer.

  • Pre-emulsion: Add the hot aqueous phase to the lipid phase dropwise while homogenizing at 8,000 RPM for 5 minutes using an Ultra-Turrax.

  • Hot High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 75°C.

  • Cooling & Solidification: Rapidly cool the nanoemulsion to 4°C to solidify the lipid droplets into SLNs.

  • Validation Checkpoint: Formulate an API-free (blank) SLN batch in parallel. Compare Dynamic Light Scattering (DLS) data; a significant increase in the Polydispersity Index (PDI > 0.3) in the loaded SLNs indicates API expulsion or system instability.

Protocol B: In Vitro Tyrosinase Inhibition Assay

Objective: Quantify the direct enzymatic inhibition kinetics of the formulated API.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Prepare L-DOPA (2.5 mM) as the substrate and mushroom tyrosinase (1000 U/mL) as the enzyme source.

  • Reaction Mixture: In a 96-well microplate, add 120 µL of phosphate buffer, 40 µL of API solution (extracted from SLNs or unformulated control at varying concentrations), and 20 µL of tyrosinase. Incubate at 37°C for 10 minutes.

  • Initiation: Add 20 µL of L-DOPA to initiate the reaction.

  • Measurement: Measure the absorbance of dopachrome formation at 475 nm continuously for 10 minutes using a microplate reader.

  • Validation Checkpoint: The assay must include a solvent control (100% enzyme activity baseline), a positive control (Kojic acid), and a blank for each test concentration (buffer + API + substrate, NO enzyme) to subtract any inherent background absorbance of the API itself.

Protocol C: Ex Vivo Skin Permeation & 3D Skin Efficacy

Objective: Validate epidermal delivery and physiological depigmentation.

  • Franz Diffusion Cell Setup: Mount dermatomed human cadaver skin (thickness: 500 µm) between the donor and receptor compartments.

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4) containing 2% Tween 20 to maintain sink conditions for the lipophilic API. Maintain at 32°C (skin surface temperature).

  • Dosing & Sampling: Apply 10 mg/cm² of the SLN formulation to the donor compartment. Withdraw 0.5 mL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, replacing with fresh buffer. Analyze via HPLC.

  • 3D Skin Efficacy (MelanoDerm™): Apply the optimized formulation topically to a highly pigmented MelanoDerm tissue model every 48 hours for 14 days. Assess melanin content via spectrophotometric melanin extraction assays.

  • Validation Checkpoint: Assess membrane integrity using a Transepidermal Water Loss (TEWL) meter prior to dosing the Franz cells. Any skin disc with a TEWL > 15 g/m²/h must be discarded as it indicates a compromised barrier, which would falsely inflate permeation data.

Experimental Workflow

Workflow A API Synthesis & Characterization B SLN Formulation (Hot Homogenization) A->B C Physicochemical Validation B->C D In Vitro Assay (Enzyme Kinetics) C->D E Ex Vivo Permeation (Franz Cell) D->E F 3D Skin Model (MelanoDerm) E->F

End-to-end formulation and validation workflow for topical depigmentation.

References

  • Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus Source: BRENDA Enzyme Database URL:1

  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:2

  • Natural, semisynthetic and synthetic tyrosinase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:3

Sources

Application Note: In Vivo Toxicity Testing Protocols for N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-benzyl-3,5-dihydroxybenzamide is a highly potent synthetic tyrosinase inhibitor designed for dermatological applications, specifically targeting hyperpigmentation and serving as a cosmetic skin-lightening agent. Structurally analogous to chalcones but featuring a stable amide linkage, this compound competitively binds to the copper-containing active site of tyrosinase, effectively inhibiting the oxidation of L-DOPA with reported IC50 values as low as 2.2 µM[1].

Because its primary therapeutic route is topical application, establishing a rigorous in vivo safety profile is a critical regulatory prerequisite. While its efficacy in blocking melanin synthesis is well-documented[2], phenolic and resorcinol-containing compounds possess inherent toxicological risks. Specifically, the 3,5-dihydroxy moiety can undergo auto-oxidation or enzymatic conversion into reactive quinones[3]. These electrophilic intermediates can bind to epidermal proteins, acting as haptens that trigger allergic contact dermatitis. Furthermore, the lipophilicity required for stratum corneum penetration inherently increases the risk of systemic absorption[4]. Therefore, the toxicity testing pipeline must prioritize local skin sensitization, acute dermal tolerance, and cumulative systemic clearance.

MechanisticPathway Compound N-benzyl-3,5-dihydroxybenzamide (Topical Application) Tyrosinase Tyrosinase Active Site (Copper Binding) Compound->Tyrosinase Competitive Inhibition Metabolism Epidermal Oxidation (Quinone Formation) Compound->Metabolism Potential Auto-oxidation Systemic Transdermal Absorption Compound->Systemic Stratum Corneum Penetration Efficacy Melanin Synthesis Blockade (Therapeutic Efficacy) Tyrosinase->Efficacy Sensitization Immune Sensitization (LLNA Target) Metabolism->Sensitization Hapten-Protein Binding Clearance Hepatic/Renal Clearance (28-Day Tox Target) Systemic->Clearance Systemic Circulation

Mechanistic pathways of N-benzyl-3,5-dihydroxybenzamide efficacy and potential toxicity.

Core In Vivo Toxicity Testing Protocols

As a Senior Application Scientist, it is imperative to design protocols that do not merely check regulatory boxes, but act as self-validating systems to uncover the true pharmacological limits of the compound. The following methodologies are adapted from standardized OECD guidelines but tailored specifically for the physicochemical properties of N-benzylbenzamide derivatives.

Protocol A: Acute Dermal Toxicity (Based on OECD TG 402)

Objective: To determine the baseline systemic toxicity and local irritation potential following a single, high-dose dermal exposure. Causality & Experimental Design: A 24-hour exposure under a semi-occlusive dressing is utilized to maximize transdermal penetration while preventing the vehicle from evaporating. This simulates a "worst-case" human exposure scenario (e.g., a concentrated formulation left on the skin overnight).

Step-by-Step Methodology:

  • Animal Preparation: Select adult, nulliparous, and non-pregnant female Wistar rats (n=5 per dose group). Shave the dorsal area (approximately 10% of total body surface area) 24 hours prior to the test to allow minor abrasions from shaving to heal, preventing artificial systemic spikes.

  • Dose Formulation: Suspend N-benzyl-3,5-dihydroxybenzamide in an inert, non-irritating vehicle (e.g., PEG 400) to achieve the limit test dose of 2000 mg/kg body weight.

  • Application: Apply the test substance evenly over the shaved area.

  • Occlusion: Cover the application site with a porous gauze dressing and secure it with non-irritating tape (semi-occlusive) for exactly 24 hours.

  • Observation & Washing: After 24 hours, remove the dressing and gently wash the site with room-temperature water to remove residual compound, halting exposure.

  • Monitoring: Observe the animals daily for 14 days for signs of erythema, edema, behavioral changes, and mortality. Record body weights on days 1, 7, and 14 to monitor systemic metabolic stress.

  • Necropsy: On day 14, euthanize the animals and perform a gross necropsy, paying special attention to the liver, kidneys, and the histological architecture of the treated skin.

Protocol B: Skin Sensitization - Local Lymph Node Assay (LLNA, OECD TG 429)

Objective: To quantify the allergic contact sensitization potential of the compound. Causality & Experimental Design: Traditional guinea pig assays rely on subjective visual scoring of erythema, which can be confounded by the compound's own skin-lightening effects. The LLNA is chosen because it provides a highly objective, quantitative measurement of immune activation by tracking the proliferation of lymphocytes in the draining lymph nodes via radioactive thymidine incorporation.

LLNAWorkflow D1 Topical Application (Days 1, 2, 3) D4 Rest Period (Days 4-5) D1->D4 D6 3H-Thymidine Injection (Day 6) D4->D6 Ex Lymph Node Excision (5h Post-Injection) D6->Ex Me Measure Proliferation (Stimulation Index) Ex->Me

Step-by-step experimental workflow for the Local Lymph Node Assay (LLNA).

Step-by-Step Methodology:

  • Animal Selection: Use female CBA/J mice (n=5 per group), as this strain exhibits a highly robust and reproducible T-cell proliferative response.

  • Dose Formulation: Prepare three concentrations of N-benzyl-3,5-dihydroxybenzamide (e.g., 5%, 10%, 25% w/v) in Acetone/Olive Oil (4:1 v/v, AOO). Include a vehicle control and a positive control (25% Hexyl cinnamic aldehyde).

  • Topical Induction (Days 1-3): Apply 25 µL of the test formulation to the dorsum of both ears of each mouse daily for three consecutive days.

  • Resting Phase (Days 4-5): Allow the animals to rest, permitting dendritic cell migration and T-cell activation in the auricular lymph nodes.

  • Radiolabeling (Day 6): Inject 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ^3H-methyl thymidine intravenously via the tail vein.

  • Excision & Measurement (5 hours post-injection): Euthanize the mice. Excise the draining auricular lymph nodes and pool them per animal. Prepare a single-cell suspension, precipitate the DNA with 5% Trichloroacetic acid (TCA), and measure the radioactivity using a liquid scintillation counter (measured in Disintegrations Per Minute, DPM).

  • Calculation: Calculate the Stimulation Index (SI) = (Mean DPM of test group) / (Mean DPM of vehicle control group). An SI ≥ 3 classifies the compound as a sensitizer.

Protocol C: 28-Day Repeated Dose Dermal Toxicity (OECD TG 410)

Objective: To evaluate cumulative systemic toxicity and target organ effects from prolonged topical use. Causality & Experimental Design: Cosmetic and dermatological agents are applied daily for months or years. A 28-day repeated exposure model bridges the gap between acute toxicity and chronic use, specifically monitoring hepatic and renal clearance pathways that process any systemically absorbed N-benzyl-3,5-dihydroxybenzamide.

Step-by-Step Methodology:

  • Animal Preparation: Use adult Wistar rats (n=10 per sex per dose group). Shave the dorsal skin weekly.

  • Dosing Regimen: Apply N-benzyl-3,5-dihydroxybenzamide topically at three dose levels (e.g., 100, 300, 1000 mg/kg/day) plus a vehicle control, for 6 hours/day, 7 days/week, for 28 consecutive days.

  • Clinical Pathology (Day 29): Following an overnight fast, collect blood samples for comprehensive hematology (RBC, WBC, platelets) and clinical biochemistry (AST, ALT, BUN, Creatinine) to assess liver and kidney function.

  • Histopathology: Euthanize the animals. Harvest and weigh major organs. Perform detailed histopathological examination of the treated skin (evaluating for epidermal hyperplasia or hyperkeratosis) and the clearance organs.

Quantitative Data Presentation & Interpretation

To facilitate rapid decision-making during the drug formulation pipeline, the following table summarizes the key quantitative metrics evaluated across the described in vivo protocols, along with the standard regulatory thresholds for toxicity.

Assay / ProtocolKey Metric EvaluatedRegulatory Threshold for ToxicityExpected Outcome for N-benzyl-3,5-dihydroxybenzamide
Acute Dermal (OECD 402) LD50 (Lethal Dose 50%)< 2000 mg/kg indicates acute hazard> 2000 mg/kg (Low acute systemic toxicity expected)
Acute Dermal (OECD 402) Primary Irritation Index (PII)> 2.0 indicates moderate/severe irritation< 2.0 (Mild to no irritation at therapeutic doses)
LLNA (OECD 429) Stimulation Index (SI)SI ≥ 3.0 indicates sensitizationBorderline (Requires verification due to phenolic/quinone potential)
28-Day Dermal (OECD 410) NOAEL (No Observed Adverse Effect Level)Dose-dependent systemic organ pathology~300 - 500 mg/kg/day (Dependent on hepatic clearance rates)

References

  • Title: N-Benzylbenzamides: a new class of potent tyrosinase inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Title: Full article: Natural, semisynthetic and synthetic tyrosinase inhibitors Source: Taylor & Francis Online URL
  • Title: An Updated Review of Tyrosinase Inhibitors Source: MDPI URL
  • Title: Information on EC 1.14.18.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-benzyl-3,5-dihydroxybenzamide Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, researchers, and drug development professionals dealing with the aqueous formulation of N-benzyl-3,5-dihydroxybenzamide . Due to its specific physicochemical properties, this compound is notoriously prone to "crashing out" (precipitating) during enzymatic assays. This guide provides a mechanistic understanding of the problem and field-proven, self-validating protocols to resolve it.

Part 1: The Causality of Precipitation (Physicochemical Profile)

Q1: Why does N-benzyl-3,5-dihydroxybenzamide precipitate so easily in standard assay buffers? A: The precipitation is driven by a fundamental structural conflict. The molecule features a highly lipophilic benzyl ring paired with a polar 3,5-dihydroxybenzamide moiety[1]. As a known inhibitor of tyrosinase (EC 1.14.18.1)[2], its reported IC50 against Agaricus bisporus tyrosinase is approximately 0.700 to 0.705 mM[3].

To generate a robust dose-response curve, researchers must often test concentrations upwards of 2 mM. This exceptionally high working concentration pushes the compound far beyond its intrinsic aqueous solubility limit. When introduced to an aqueous environment, the hydrophobic benzyl groups rapidly aggregate to minimize contact with water, leading to precipitation.

Q2: What is the difference between "solvent shock" and thermodynamic precipitation in my assays? A: Understanding this distinction is critical for troubleshooting:

  • Solvent Shock (Kinetic Precipitation): When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the abrupt change in solvent polarity causes immediate localized supersaturation. The compound enters a metastable state and rapidly crashes out as an amorphous precipitate[4].

  • Thermodynamic Precipitation: This occurs slowly over hours (often during incubation). It happens when the absolute equilibrium solubility of the compound in that specific buffer system is exceeded, causing the compound to slowly crystallize out of solution[4].

Q3: Can I just increase the buffer pH to deprotonate the compound and improve solubility? A: Mechanistically, the resorcinol-like phenolic hydroxyls on the benzamide ring act as weak acids. Raising the pH above their pKa (typically >9.0) would deprotonate them into phenolate ions, drastically increasing solubility via ion-dipole interactions[5].

However, do not do this. Tyrosinase and catechol oxidase (EC 1.10.3.1) assays require a physiological pH (typically 6.5–6.8) to maintain the enzyme's active oxy/met states and prevent auto-oxidation of substrates like L-DOPA[2]. Altering the pH will denature the enzyme or artificially alter the assay kinetics. You must rely on optimized dilution techniques and co-solvents instead.

Part 2: Quantitative Compound Parameters

Summarizing the physicochemical boundaries helps establish safe experimental windows.

ParameterValue / DescriptionImpact on Assay Design
Chemical Formula C14H13NO3[1]High carbon-to-heteroatom ratio dictates poor aqueous solubility.
Primary Target Tyrosinase (EC 1.14.18.1)[2]Requires assay pH of 6.5 - 6.8, preventing pH-based solubility tricks.
Target IC50 ~0.705 mM (A. bisporus)[3]Necessitates high working concentrations (up to 2-3 mM) for full inhibition curves.
Stock Solvent Anhydrous DMSOMust be kept strictly anhydrous; water absorption ruins solvating power[6].
Max Aqueous DMSO 1% - 5% (Assay Dependent)Exceeding 5% may inhibit tyrosinase activity or denature the protein[7].

Part 3: Troubleshooting Specific Scenarios

Q4: My compound turns milky white immediately upon dilution into the reagent mix. How do I fix this? A: A milky appearance indicates micro-precipitation due to localized supersaturation (solvent shock)[7]. Solution: Never add the DMSO stock directly to the final assay volume in a single bolus. Instead, utilize a step-wise dilution method . Add the stock drop-wise to a pre-warmed buffer while vigorously vortexing to ensure rapid, uniform dispersion[8].

Q5: I need to keep DMSO below 1% to prevent enzyme interference, but the compound precipitates. What are my options? A: If you are restricted to <1% DMSO, you must determine the maximum kinetic soluble concentration empirically[9]. If this limit is below your required assay range, consider adding a biochemically compatible surfactant (e.g., 0.01% - 0.05% Tween-20) to the buffer. Surfactants form micelles that shield the hydrophobic benzyl group, provided you validate that the surfactant does not interfere with the enzyme's monophenolase or diphenolase activity cycles[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm solubility before introducing your expensive enzymes.

Protocol 1: Preparation of a 100 mM Master Stock

Causality: Using a highly concentrated stock minimizes the final volume of DMSO transferred to the assay.

  • Weighing: Accurately weigh the N-benzyl-3,5-dihydroxybenzamide powder.

  • Solvation: Dissolve in high-purity, anhydrous DMSO to achieve a 100 mM concentration. Note: Hygroscopic DMSO absorbs atmospheric water, which dramatically lowers its ability to solvate lipophilic compounds[6].

  • Sonication: Place the tube in an ultrasonic water bath for 5 minutes at room temperature to ensure complete dissolution of microscopic crystal lattices.

  • Storage: Aliquot into single-use volumes and store at -20°C to prevent freeze-thaw-induced precipitation[10].

Protocol 2: Step-Wise Dilution for Aqueous Enzymatic Assays

Causality: Gradual introduction prevents localized solvent shock and metastable supersaturation.

  • Pre-warming: Warm the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 6.8) to 37°C. Solubility generally increases with temperature[11].

  • Intermediate Dilution: If your final target is 1 mM, first create a 10 mM intermediate stock by adding the 100 mM DMSO stock into a 90% DMSO / 10% Buffer mixture.

  • Drop-wise Addition: While vigorously vortexing the final pre-warmed assay buffer, add the intermediate stock drop-wise until the final concentration is reached[8].

  • Self-Validation Step (Critical): Before adding the tyrosinase enzyme, transfer 100 µL of the final mixture to a cuvette and measure the absorbance at 600 nm using a UV-Vis spectrophotometer. A baseline shift or increased turbidity signal (>0.05 OD) confirms the presence of micro-precipitates even if the solution appears clear to the naked eye[12]. If turbidity is detected, the solution is invalid; reduce the final concentration or increase the co-solvent ratio.

Part 5: Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve precipitation events during your workflow.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Buffer Timing When did it precipitate? Start->Timing Immediate Immediately (Solvent Shock) Timing->Immediate Delayed After Incubation (Thermodynamic Limit) Timing->Delayed ActionImm Use Step-Wise Dilution & Pre-warm Buffer Immediate->ActionImm ActionDel Check Enzyme Tolerance to Co-solvents Delayed->ActionDel Tolerant Tolerates >1% DMSO ActionDel->Tolerant NotTolerant Strict <1% DMSO Limit ActionDel->NotTolerant IncreaseDMSO Increase Final DMSO Concentration Tolerant->IncreaseDMSO LowerConc Lower Final Compound Concentration NotTolerant->LowerConc

Caption: Workflow for diagnosing and resolving N-benzyl-3,5-dihydroxybenzamide precipitation.

Sources

Technical Support Center: Optimizing N-Benzyl-3,5-dihydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl-3,5-dihydroxybenzamide. This molecule is of significant interest in drug development, particularly as a potent tyrosinase inhibitor[1]. However, the presence of two unprotected, highly nucleophilic phenolic hydroxyl groups on the benzoic acid precursor presents unique chemoselectivity challenges during amide bond formation.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize reaction yields and product purity.

Synthesis Workflow & Decision Matrix

SynthesisWorkflow SM 3,5-Dihydroxybenzoic Acid + Benzylamine Direct Direct Amidation (COMU/Collidine or CDI) SM->Direct Atom-Economic Route Protect O-Protection & Activation (Isobutyl Chloroformate) SM->Protect High-Yield Route Target N-benzyl-3,5-dihydroxybenzamide (Target API) Direct->Target Optimized Conditions O_Acyl Issue: O-Acylation & Oligomers (Avoid DCC/DMAP) Direct->O_Acyl Poor Reagent Choice Amidation Amidation (N-Acylation) Protect->Amidation Deprotect Deprotection (Piperidine / Mild Base) Amidation->Deprotect Deprotect->Target

Workflow for N-benzyl-3,5-dihydroxybenzamide synthesis highlighting direct vs. protected routes.

Troubleshooting & FAQs

Q1: Why am I observing significant byproduct formation and low yields (<30%) during direct amidation using standard carbodiimides like DCC or DIC? Causality & Mechanism: Standard protocols using stoichiometric coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) often produce phenolic esters or amides in very low yields[2]. The highly nucleophilic unprotected phenolic -OH groups on 3,5-dihydroxybenzoic acid compete with benzylamine for the activated O-acylisourea intermediate. This leads to O-acylation (esterification) and the formation of complex oligomeric waste. Furthermore, the dicyclohexylurea (DCU) byproduct frequently co-precipitates with polar phenolic amides, complicating the workup. Solution: Avoid DCC/DMAP for unprotected phenolic acids. Instead, utilize a sequential activation strategy with CDI (1,1'-Carbonyldiimidazole)[3] or a highly amine-selective uronium reagent like COMU paired with collidine[4].

Q2: How does the CDI sequential activation method prevent O-acylation? Causality & Mechanism: CDI activates the carboxylic acid to form an acylimidazole intermediate while releasing CO₂ and imidazole[3]. By allowing the activation step to run to completion before adding the benzylamine, you create a self-validating system: the cessation of CO₂ gas evolution visually confirms that all carboxylic acid has been consumed. The resulting acylimidazole is highly reactive toward primary amines (N-acylation) but relatively stable against phenolic hydroxyls, drastically reducing O-acylation side reactions.

Q3: When should I abandon direct amidation and use a protection-deprotection strategy? Causality & Mechanism: If direct coupling yields remain below 60% despite reagent optimization, or if your downstream application requires ultra-high purity (>99% HPLC) without exhaustive chromatography, a protection route is necessary. Using alkyl chloroformates (like isobutyl chloroformate) allows for a one-pot protection-activation sequence. The chloroformate temporarily masks the phenolic -OH groups as carbonates while simultaneously forming a mixed anhydride with the carboxylic acid[5]. This completely eliminates nucleophilic interference from the phenols during the subsequent amidation.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling strategies for the synthesis of N-benzyl-3,5-dihydroxybenzamide based on field data and literature optimization.

StrategyReagent SystemExpected YieldReaction TimePrimary ByproductsScalability & Workup
Direct Amidation DCC / DMAP15 - 30%24 hDicyclohexylurea (DCU), O-acylated oligomersPoor: DCU is difficult to separate from polar amides.
Direct Amidation CDI (Sequential)75 - 85%12 hImidazole, CO₂ (gas)High: Imidazole is easily removed via mild acidic aqueous wash.
Direct Amidation COMU / Collidine80 - 90%6 hWater-soluble urea derivativesMedium: Fast reaction, but COMU is expensive for large scale.
Protection-Coupling Isobutyl Chloroformate / NMM>90%4 h (Total)Isobutanol, CO₂, NMM·HClHigh: One-pot process; highly scalable with excellent purity.

Validated Experimental Protocols

Protocol A: Direct Amidation using CDI (Atom-Economic Route)

This protocol leverages the clean reactivity of 1,1'-Carbonyldiimidazole (CDI) to form the amide bond without the need for protecting groups[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dihydroxybenzoic acid (1.0 eq, 10 mmol) in anhydrous THF (0.5 M).

  • Coupling Agent Addition: Cool the solution to 0 °C. Add CDI (1.15 eq, 11.5 mmol) portion-wise to control the effervescence.

  • Self-Validation Check: Remove the ice bath and stir at room temperature. Monitor the reaction visually. Do not proceed until CO₂ evolution has completely ceased (typically 1 to 2 hours). This confirms full conversion to the acylimidazole intermediate.

  • Amidation: Add benzylamine (1.2 eq, 12 mmol) dropwise to the stirring solution. Stir at room temperature for 12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove imidazole and unreacted benzylamine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and evaporate to yield the pure N-benzyl-3,5-dihydroxybenzamide.

Protocol B: One-Pot Protection-Amidation-Deprotection (High-Yield Route)

This method utilizes isobutyl chloroformate to temporarily protect the phenols and activate the acid as a mixed anhydride in a single pot[5].

Step-by-Step Methodology:

  • Protection & Activation: Dissolve 3,5-dihydroxybenzoic acid (1.0 eq, 10 mmol) in a mixture of EtOAc/Acetone. Add N-methylmorpholine (NMM, 3.2 eq, 32 mmol) and cool the system to -5 °C using an ice-salt bath.

  • Mixed Anhydride Formation: Add isobutyl chloroformate (3.1 eq, 31 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Causality Note: The excess reagent ensures both phenolic groups are protected as O-carbonates, while the carboxylic acid forms the reactive mixed anhydride.

  • Amidation: Add benzylamine (1.1 eq, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Deprotection: To the same pot, add piperidine (4.0 eq) or a mild aqueous base (e.g., 10% NaOH) and stir for 1 hour to selectively cleave the O-carbonate protecting groups, liberating the free phenols[5].

  • Workup: Acidify the mixture to pH 3 using 2M HCl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol/water to obtain the target compound in >90% yield.

References

  • Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents Source: ACS Publications URL:[Link]

  • Information on EC 1.14.18.1 - tyrosinase Source: BRENDA Enzyme Database URL:[Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide Source: ChemRxiv URL:[Link]

  • One-pot esterification and amidation of phenolic acids Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting N-benzyl-3,5-dihydroxybenzamide Colorimetric Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with resorcinol derivatives—specifically N-benzyl-3,5-dihydroxybenzamide —in tyrosinase and catechol oxidase inhibition assays.

While N-benzyl-3,5-dihydroxybenzamide is a documented inhibitor of Agaricus bisporus tyrosinase (IC₅₀ ~0.700 mM)[1], its electron-rich 3,5-dihydroxy aromatic core makes it highly susceptible to generating false positives in standard L-DOPA colorimetric assays. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the scientific integrity of your high-throughput screening and kinetic data.

Mechanistic Insight: The Causality of False Positives

To understand why false positives occur, we must examine the causality behind the assay's readout. The standard colorimetric assay measures the accumulation of dopachrome at 475 nm. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then non-enzymatically cyclizes and oxidizes to form the red/orange dopachrome pigment[2].

False positives with N-benzyl-3,5-dihydroxybenzamide and its analogs typically arise from three distinct mechanisms:

  • Redox Cycling (Chemical Bleaching): The 3,5-dihydroxy groups can act as chemical reducing agents. Instead of binding the enzyme's binuclear copper center, they reduce the enzymatically formed dopaquinone back to L-DOPA. This halts dopachrome formation, perfectly mimicking enzyme inhibition[3].

  • Inner-Filter Effect (Optical Interference): Benzamide derivatives often exhibit broad UV-Vis absorption tails. If the compound absorbs at or near 475 nm, it masks the true absorbance of dopachrome[2].

  • Phase Separation / Poor Wettability: In High-Performance Thin-Layer Chromatography (HPTLC) autographic assays, lipophilic benzyl derivatives can resist the aqueous enzyme/substrate spray, creating a physical barrier that appears as a "white spot" (false inhibition) against a dark background[4].

CatalyticCycle Tyrosinase Tyrosinase (Active Cu-Cu Center) LDOPA L-DOPA (Colorless Substrate) Tyrosinase->LDOPA Catalyzes Dopaquinone Dopaquinone (Unstable Intermediate) LDOPA->Dopaquinone Enzymatic Oxidation Dopachrome Dopachrome (Absorbance at 475 nm) Dopaquinone->Dopachrome Non-enzymatic Cyclization TrueInhibitor N-benzyl-3,5-dihydroxybenzamide (True Competitive Inhibition) TrueInhibitor->Tyrosinase Binds Active Site RedoxFalse Redox False Positive (Chemical Bleaching) RedoxFalse->Dopaquinone Reduces back to L-DOPA OpticalFalse Optical False Positive (Inner-Filter Effect) OpticalFalse->Dopachrome Masks 475 nm Signal

Figure 1: Tyrosinase catalytic cycle highlighting points of true inhibition versus false-positive interference.

Frequently Asked Questions (Troubleshooting)

Q: My IC₅₀ values for N-benzyl-3,5-dihydroxybenzamide derivatives are wildly inconsistent across different assay batches. What is causing this? A: This is a hallmark of redox-mediated false positives . If your compound is acting as a reducing agent rather than an enzyme inhibitor, the apparent IC₅₀ will fluctuate based on the dissolved oxygen content of your buffer and the exact time of measurement. To rule this out, you must decouple the enzymatic reaction from the chemical readout using an orthogonal method, such as an Oxygen Consumption Assay (see Protocol 2).

Q: I am seeing high background absorbance at 475 nm immediately after adding the inhibitor, before the enzyme is even introduced. How do I correct for this? A: Your compound is exhibiting an inner-filter effect. You must implement a background subtraction matrix . For every well containing Enzyme + Substrate + Inhibitor, you must run a parallel control well containing Buffer + Substrate + Inhibitor (no enzyme). Subtract the background well's absorbance from the reaction well's absorbance at each time point. If the background exceeds 0.5 OD, the colorimetric assay is invalid for this compound, and you must switch to an HPLC-based assay[3].

Q: My HPTLC bioautography shows distinct white spots indicating inhibition, but the liquid colorimetric assay shows no activity. Which is correct? A: The liquid assay is likely correct. Lipophilic compounds like N-benzyl-3,5-dihydroxybenzamide can cause poor wettability on silica plates. When the aqueous L-DOPA/tyrosinase solution is sprayed, it beads up and rolls off the lipophilic spot, preventing the reaction locally. This creates a false-positive white spot[4]. You can resolve this by adding a surfactant to your spray reagent (see Protocol 3).

Self-Validating Experimental Protocols

A robust assay must be a self-validating system —meaning the protocol inherently proves that the observed signal reduction is due to true enzyme inhibition and not an artifact.

Protocol 1: The Post-Incubation Dopachrome Bleach Test

Purpose: To definitively rule out redox cycling (chemical bleaching) as the cause of apparent inhibition.

  • Enzyme Reaction: In a 96-well plate, combine 50 mM Phosphate Buffer (pH 6.8), Agaricus bisporus tyrosinase (50 U/mL), and L-DOPA (2 mM). Do not add the inhibitor yet.

  • Product Formation: Incubate at 25°C for 15 minutes to allow a strong dopachrome signal to develop (OD₄₇₅ ≈ 0.8 - 1.0).

  • Intervention: Add N-benzyl-3,5-dihydroxybenzamide (at your calculated IC₅₀ concentration) to the wells.

  • Validation Readout: Monitor the absorbance at 475 nm for an additional 10 minutes.

    • Interpretation: If the absorbance remains stable, your compound is a true inhibitor . If the absorbance rapidly decreases (bleaches), your compound is a false positive acting as a reducing agent[3].

Protocol 2: Orthogonal Oxygen Consumption Assay

Purpose: To bypass optical interference and measure true catalytic turnover. Since the oxidation of L-DOPA consumes molecular oxygen stoichiometrically, measuring dissolved O₂ is impervious to colorimetric artifacts.

  • Setup: Calibrate a Clark-type oxygen electrode in a water-jacketed reaction vessel at 25°C.

  • Equilibration: Add 2 mL of air-saturated 50 mM Phosphate Buffer (pH 6.8) and N-benzyl-3,5-dihydroxybenzamide (0.1 to 2.0 mM).

  • Initiation: Add tyrosinase (100 U/mL) and establish a baseline. Inject L-DOPA (2 mM) to initiate the reaction.

  • Data Extraction: Calculate the initial rate of oxygen depletion (µmol O₂ / min). Compare the depletion rate against a vehicle control to determine the true IC₅₀.

Protocol 3: Modified HPTLC Autographic Assay

Purpose: To eliminate wettability-induced false positives in TLC screening. Based on the validated methodology by[4].

  • Chromatography: Elute your N-benzyl-3,5-dihydroxybenzamide derivatives on silica gel 60 F₂₅₄ HPTLC plates.

  • Substrate Preparation: Prepare a 2.5 mM L-DOPA solution in phosphate buffer (pH 6.8). Crucial Step: Add 1% (v/v) Triton X-100 to this solution to break surface tension.

  • Application: Spray the plate with the modified L-DOPA solution, followed immediately by a tyrosinase spray (1000 U/mL).

  • Incubation & Drying: Incubate the plate in the dark at room temperature for 10 minutes, then dry thoroughly using a molecular sieve. True inhibitors will appear as sharp white spots against a dark melanin background in both remission and transmission light[4].

ValidationWorkflow Start Initial Hit: Reduced Signal at 475 nm CheckAbs Does the compound absorb at 475 nm? Start->CheckAbs SubBackground Apply Background Subtraction or use HPLC Assay CheckAbs->SubBackground Yes (Inner-Filter Effect) BleachTest Perform Post-Incubation Dopachrome Bleach Test CheckAbs->BleachTest No RedoxFalse Signal Bleaches: Redox False Positive BleachTest->RedoxFalse True Stable Signal Stable: Proceed to Orthogonal Validation BleachTest->Stable False O2Assay Oxygen Consumption Assay (Clark Electrode) Stable->O2Assay TrueHit Validated True Inhibitor (N-benzyl-3,5-dihydroxybenzamide) O2Assay->TrueHit O2 depletion rate reduced

Figure 2: Self-validating workflow for screening N-benzyl-3,5-dihydroxybenzamide derivatives.

Quantitative Data Interpretation Matrix

Use the following table to rapidly classify your experimental results and identify assay artifacts.

Assay Readout ParameterTrue Inhibition (N-benzyl-3,5-dihydroxybenzamide)Redox False Positive (Chemical Bleaching)Optical False Positive (Inner-Filter Effect)
Pre-incubation Colorimetric (475 nm) Dose-dependent decreaseDose-dependent decreaseErratic or artificially high absorbance
Post-incubation Bleach Test Signal remains stableSignal rapidly decreasesSignal jumps upon addition, then stabilizes
Oxygen Consumption Rate Rate decreases proportionallyRate remains unchangedRate remains unchanged
HPTLC Autography (with Triton X-100) Sharp white spotNo spot / Dark spotNo spot
Enzyme Kinetics (Lineweaver-Burk) Competitive / Mixed inhibitionNon-linear / UninterpretableUninterpretable

References

  • Deng, H. H., et al. (2021). "Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications." Biosensors, 11(9), 290.[Link]

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.[Link]

  • Decker, H., et al. (2019). "Mushroom Tyrosinase-Based Enzyme Inhibition Assays Are Not Suitable for Bioactivity-Guided Fractionation of Extracts." Journal of Natural Products, 82(2), 235-240.[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus."[Link]

Sources

Technical Support Center: Troubleshooting the Chemical Stability of N-benzyl-3,5-dihydroxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: In vitro enzymatic assays (e.g., Tyrosinase/Catechol Oxidase inhibition), High-Throughput Screening (HTS), and formulation development.

The Core Vulnerability: Mechanistic Causality

N-benzyl-3,5-dihydroxybenzamide is a well-documented and potent inhibitor of tyrosinase (EC 1.14.18.1), exhibiting an IC50 of ~0.700 mM against Agaricus bisporus tyrosinase[1]. However, researchers frequently encounter severe reproducibility issues during in vitro assays. The root cause of this inconsistency is the chemical instability of its resorcinol (3,5-dihydroxybenzene) core .

Because compounds containing the 3,5-dihydroxybenzamide motif act as electron donors (often exhibiting inherent antioxidant properties), they are highly susceptible to auto-oxidation[2]. When exposed to dissolved oxygen, ambient light, or trace transition metals, the resorcinol moiety undergoes a pH-dependent electrochemical oxidation[3].

At lower pH levels, the compound oxidizes via a coupled 1H⁺/1e⁻ transfer. However, in alkaline conditions (approaching or exceeding its pKa), it rapidly loses an electron to form a highly reactive phenoxyl radical[4]. These radicals irreversibly couple to form quinones and polymeric aggregates, visually presenting as a brown precipitate and resulting in a complete loss of inhibitory efficacy[4][5].

Mechanism N N-benzyl-3,5-dihydroxybenzamide (Intact Inhibitor) R Phenoxyl Radical (Reactive Intermediate) N->R Auto-oxidation (O2) Catalyzed by trace metals Q Quinone Derivative (Oxidized State) R->Q 1e⁻ / 1H⁺ loss (Accelerated at pH > 7) P Polymeric Aggregates (Inactive / Brown) R->P Radical-Radical Coupling Q->P Irreversible Polymerization

Auto-oxidation and polymerization pathway of the 3,5-dihydroxybenzamide core.

Troubleshooting Q&A: Field-Proven Insights

Q1: My stock solution in DMSO turns yellow/brown after a few days on the bench. What is happening and how do I prevent it? A1: This discoloration is the visual hallmark of resorcinol polymerization[5]. Dissolved oxygen in the solvent acts as an electron acceptor, driving the formation of quinone derivatives. To prevent this, you must eliminate the oxidative driver: sparge your DMSO with an inert gas (Argon or Nitrogen) for 15 minutes prior to dissolution, and purge the headspace of the storage vial before sealing.

Q2: How does the assay buffer pH affect the stability of N-benzyl-3,5-dihydroxybenzamide during prolonged incubations? A2: Oxidation kinetics are strongly pH-dependent[3]. In alkaline conditions (pH > 8.0), the hydroxyl groups deprotonate. This significantly lowers the oxidation potential, accelerating the 1e⁻ loss that forms reactive radicals[4]. Whenever compatible with your specific tyrosinase or cellular assay, maintain a slightly acidic to neutral pH (e.g., pH 5.5–6.5) to keep the phenol groups protonated and stable[5].

Q3: Can I use reducing agents to "rescue" a degraded solution? A3: No. While reversible quinone formation exists in some systems, the subsequent radical-radical coupling and polymerization of resorcinol derivatives are chemically irreversible[4]. However, you can prevent degradation by adding sacrificial antioxidants (e.g., 1 mM Ascorbic Acid) or metal chelators (e.g., 0.5 mM EDTA) to your assay buffer to sequester the trace transition metals that catalyze radical formation.

Quantitative Stability Profiles

To aid in experimental design, the following table summarizes the causal relationship between environmental parameters and compound half-life.

ParameterConditionDegradation RateVisual IndicatorMechanistic Causality
pH Acidic (pH 4.0 - 6.0)Highly stableClear solutionProtonation suppresses phenoxyl radical formation[4].
pH Alkaline (pH > 8.0)Rapid (t½ < 12 hrs)Dark brownDeprotonation lowers oxidation potential, accelerating 1e⁻ loss[3].
Solvent Aerated DMSO / H₂OModerate (t½ ~ 3 days)Light yellowDissolved O₂ acts as an electron acceptor driving auto-oxidation[5].
Solvent Degassed DMSO (Ar)Stable (> 6 months)*Clear solutionRemoval of O₂ eliminates the primary oxidative driver.
Additives + 1 mM EDTAImproved stabilityClear solutionChelates trace metals (Cu²⁺, Fe³⁺) that catalyze oxidation.

*Assumes storage at -20°C in the dark.

Validated Standard Operating Procedure (SOP)

To guarantee reproducibility, we have designed a self-validating workflow for the preparation of N-benzyl-3,5-dihydroxybenzamide stock solutions. Do not skip the Quality Control (QC) step; it ensures your stock is pristine before you commit to expensive downstream assays.

Protocol: Preparation of 10 mM High-Stability Stock Solutions

Step 1: Solvent Degassing (Causality: O₂ Removal)

  • Transfer 10 mL of anhydrous, cell-culture grade DMSO into a sterile glass vial.

  • Sparge the solvent with Argon gas for 15 minutes using a submerged needle. Why? Removing dissolved oxygen halts the primary electron-acceptor mechanism that initiates degradation.

Step 2: Inert Dissolution (Causality: Minimizing Atmospheric Exposure)

  • Weigh the required mass of N-benzyl-3,5-dihydroxybenzamide inside a nitrogen-purged glove bag or immediately flush the weighing tube with Argon.

  • Add the degassed DMSO to achieve a 10 mM concentration. Vortex until fully dissolved.

Step 3: Self-Validating QC Check (Causality: Baseline Verification)

  • Blank a UV-Vis spectrophotometer with degassed DMSO.

  • Read the absorbance of your 10 mM stock at 400–450 nm .

  • Validation: A pristine solution will have near-zero absorbance in this range. If Abs > 0.05, pre-oxidation (polymerization) has occurred. Discard and remake. Why? Polymeric aggregates of resorcinol absorb strongly in the blue spectrum, appearing yellow/brown[5].

Step 4: Aliquoting and Storage (Causality: Light and Moisture Protection)

  • Aliquot the validated solution into single-use, amber glass vials (protects from UV-induced photodegradation).

  • Purge the headspace of each vial with Argon before capping tightly. Store at -20°C.

Workflow S1 1. Solvent Prep Degas DMSO with Ar S2 2. Dissolution Weigh under N2 S1->S2 S3 3. QC Check Read Abs at 450nm S2->S3 S4 4. Storage Amber Vials, -20°C S3->S4

Self-validating preparation workflow ensuring zero baseline oxidation prior to storage.

Sources

Technical Support Center: Troubleshooting N-Benzyl-3,5-Dihydroxybenzamide Cytotoxicity in B16F10 Melanocytes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that[1] showing massive potential for treating hyperpigmentation. However, evaluating N-benzyl-3,5-dihydroxybenzamide (NBB) in B16F10 melanocytes is frequently derailed by severe in vitro cytotoxicity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you decouple true pharmacological efficacy from in vitro artifacts, ensuring your data is both accurate and reproducible.

Part 1: The Causality of Phenolic Cytotoxicity

Before adjusting your protocols, it is critical to understand why your cells are dying. Many researchers mistakenly assume that dose-dependent cell death in B16F10 cells is a direct result of intracellular tyrosinase inhibition or inherent compound toxicity[2].

In reality, the 3,5-dihydroxybenzamide moiety is highly unstable in standard culture environments. Research has definitively shown that [3]. Standard media like DMEM contain[4], converting the phenol into a reactive quinone while simultaneously reducing dissolved oxygen to generate extracellular hydrogen peroxide (H₂O₂). This rapid accumulation of Reactive Oxygen Species (ROS) causes oxidative stress and mitochondrial dysfunction, leading to artifactual apoptosis that would not occur in vivo.

ToxicityMechanism NBB N-benzyl-3,5-dihydroxybenzamide (NBB) Media DMEM Culture Media (Contains Cu2+, Fe3+) NBB->Media AutoOx Phenolic Auto-oxidation (Quinone Formation) Media->AutoOx Catalyzed by trace metals ROS Extracellular H2O2 & ROS AutoOx->ROS O2 reduction Tox B16F10 Cytotoxicity (Artifactual Cell Death) ROS->Tox Oxidative stress Mitigation Addition of Catalase / NAC (ROS Scavenging) Mitigation->ROS Neutralizes H2O2

Fig 1. Mechanism of NBB auto-oxidation in media and mitigation via ROS scavenging.

Part 2: Troubleshooting FAQs

Q1: My B16F10 cells show >50% cell death at 50 µM NBB. How do I know if this is true toxicity or an in vitro artifact? A: To determine causality, you must decouple the compound's intracellular action from its extracellular degradation. Actionable Fix: Co-treat your cells with a ROS scavenger such as 1 mM N-acetylcysteine (NAC) or add 100 U/mL of Catalase to the culture media. If the cytotoxicity is rescued by the addition of Catalase, the cell death is an artifact of extracellular H₂O₂ generation, not a true pharmacological liability of NBB.

Q2: I am using the MTT assay to measure viability, but my results are highly variable. At high NBB concentrations, absorbance sometimes increases despite visible cell rounding. Why? A: You are experiencing a chemical interference artifact. The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial reductases. However, redox-active phenolic compounds like NBB can directly reduce MTT to formazan in the cell culture media, completely bypassing the cellular machinery. Actionable Fix: Abandon the MTT assay for redox-active tyrosinase inhibitors. Switch to an orthogonal, non-redox assay such as the ATP-based CellTiter-Glo® (luminescence) or a standard Trypan Blue exclusion assay to ensure trustworthiness in your viability readouts.

Q3: NBB is highly hydrophobic. Could my vehicle be causing the toxicity? A: Yes. NBB requires DMSO for solubilization. B16F10 melanocytes are particularly sensitive to solvent toxicity, which synergizes with oxidative stress. Actionable Fix: Ensure the final concentration of DMSO in your culture media never exceeds 0.1% (v/v). If higher concentrations of NBB are required, consider formulating the compound in lipid-based nanocarriers (liposomes) or utilizing a "pulsed dosing" strategy (12 hours of exposure followed by a media washout) to prevent the continuous buildup of toxic quinones.

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, your protocol must be a self-validating system. Relying on a single viability readout is insufficient when working with unstable phenolics. Follow this step-by-step methodology:

Step-by-Step Methodology:

  • Compound Preparation: Dissolve NBB in 100% DMSO to create a 50 mM stock. Aliquot and store at -20°C to prevent pre-oxidation. Do not subject aliquots to freeze-thaw cycles.

  • Cell Seeding: Seed B16F10 melanocytes at a density of 5 × 10³ cells/well in a 96-well plate using phenol red-free DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Preparation (Critical Step): Prepare treatment media containing the desired NBB concentrations (e.g., 10, 25, 50 µM). Crucially, prepare a parallel set of media containing NBB + 1 mM NAC to serve as your artifact-control. Ensure final DMSO is ≤0.1%.

  • Treatment: Aspirate old media and apply the treatment media. Incubate for 48 hours.

  • Orthogonal Validation:

    • Plate A (Metabolic): Perform CellTiter-Glo assay to quantify intracellular ATP levels.

    • Plate B (Membrane Integrity): Perform Trypan Blue exclusion using an automated cell counter.

  • Melanin Quantification: Only proceed to lyse cells (using 1N NaOH) and measure intracellular melanin content (absorbance at 405 nm) in conditions where both Plate A and Plate B show >80% viability.

Workflow Prep 1. NBB Prep (<0.1% DMSO) Seed 2. B16F10 Seeding (5x10^3 cells/well) Prep->Seed Treat 3. Co-Treatment (NBB + 1mM NAC) Seed->Treat Assay1 4a. CellTiter-Glo (ATP Viability) Treat->Assay1 Assay2 4b. Trypan Blue (Membrane Integrity) Treat->Assay2 Validate 5. Data Concordance (Self-Validation) Assay1->Validate Assay2->Validate

Fig 2. Self-validating experimental workflow for assessing NBB cytotoxicity.

Part 4: Expected Quantitative Baselines

Use the following table to benchmark your assay performance. Deviations from these baselines indicate procedural errors or unmitigated artifactual toxicity.

Table 1: Expected Quantitative Baselines for NBB in B16F10 Cells

Treatment ConditionNBB ConcentrationViability (ATP Assay)Melanin Content (% of Control)Artifactual Toxicity Risk
Standard Continuous (48h)10 µM> 90%~ 60%Low
Standard Continuous (48h)50 µM< 50%N/A (Toxic)High (ROS-mediated)
NAC Co-treatment (48h)50 µM> 85%~ 30%Mitigated
Pulsed Dosing (12h on/36h off)50 µM> 90%~ 45%Low
Kojic Acid (Positive Control)500 µM> 95%~ 50%Low
References
  • Cho, Y., et al. (2006). "N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Long, L. H., et al. (2010). "Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media." Archives of Biochemistry and Biophysics. URL:[Link]

  • Zolghadri, S., et al. (2019). "A Comprehensive Review on Tyrosinase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). URL:[Link]

  • MDPI (2024). "Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices." Molecules. URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing in the Analysis of N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Answering your question.

Welcome to the technical support center. This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of N-benzyl-3,5-dihydroxybenzamide: peak tailing. As a molecule with both acidic phenolic hydroxyl groups and a polar amide linkage, N-benzyl-3,5-dihydroxybenzamide presents unique challenges in reversed-phase chromatography. This guide is structured to provide you with not only solutions but also the underlying scientific principles to empower your method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant peak tailing for my N-benzyl-3,5-dihydroxybenzamide standard. What are the most likely causes?

Peak tailing for a compound like N-benzyl-3,5-dihydroxybenzamide in reversed-phase HPLC is typically a multifactorial issue. The primary causes stem from unwanted secondary interactions between the analyte and the stationary phase, or issues related to the chromatographic system itself.

The structure of N-benzyl-3,5-dihydroxybenzamide features two phenolic hydroxyl groups (-OH) and an amide (-CONH-) group. The acidic nature of the phenolic groups is a key factor. At a mobile phase pH close to their pKa, these groups can exist in both ionized (phenolate) and non-ionized forms, leading to multiple retention behaviors and a tailed peak. More critically, the ionized phenolate and the lone pair electrons on the amide's nitrogen can engage in strong, undesirable interactions with active sites on the silica backbone of the stationary phase.

Primary Suspects for Peak Tailing:

  • Secondary Silanol Interactions: The most common culprit. Residual, un-endcapped silanol groups (Si-OH) on the silica surface of the C18 column are acidic and can form strong ionic or hydrogen bonds with the basic or polar functional groups on your analyte. This leads to a secondary, stronger retention mechanism that delays a portion of the analyte molecules from eluting, causing the characteristic tail.

  • Mobile Phase pH Mismanagement: If the mobile phase pH is not adequately controlled and buffered, the ionization state of the phenolic hydroxyl groups on N-benzyl-3,5-dihydroxybenzamide can be inconsistent as the analyte travels through the column. This results in a broadened, tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often manifesting as fronting, but can also contribute to tailing.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase (e.g., silica dissolution at high pH) can create new active sites that cause tailing.

  • Extra-Column Effects: Issues outside the column, such as excessive tubing volume between the injector and the column or between the column and the detector, can cause band broadening that may be perceived as peak tailing.

Question 2: How can I diagnose if secondary silanol interactions are the primary cause of my peak tailing?

Diagnosing the root cause is a logical process of elimination. The interaction between your analyte and silanol groups is a prime suspect due to the molecule's structure.

Experimental Protocol: The Mobile Phase Modifier Test

This test helps determine if acidic silanol groups are the problem by introducing a "masking agent" into the mobile phase.

Objective: To competitively block active silanol sites and observe the effect on peak shape.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of N-benzyl-3,5-dihydroxybenzamide in your mobile phase.

  • Establish a Baseline: Using your current, problematic method, perform three replicate injections and record the tailing factor (also known as asymmetry factor). The USP defines the tailing factor (T) as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A value > 1.2 is generally considered tailing.

  • Introduce a Competing Base: Add a small concentration (e.g., 10-20 mM) of a competing base, such as triethylamine (TEA), to your aqueous mobile phase component. Adjust the pH of the aqueous component back to its original value using an appropriate acid (e.g., phosphoric acid) before mixing with the organic component. TEA is a small, basic amine that will preferentially interact with the acidic silanol groups, effectively "masking" them from your analyte.

  • Analyze and Compare: Equilibrate the column with the new mobile phase for at least 30 column volumes. Perform three replicate injections of your standard.

  • Evaluate the Results:

    • Significant Improvement: If the peak shape becomes more symmetrical (tailing factor closer to 1.0), it strongly indicates that silanol interactions are the primary cause.

    • No Change: If the peak shape remains unchanged, the issue may lie elsewhere (e.g., column contamination, extra-column volume).

Troubleshooting Logic Diagram

G start Peak Tailing Observed q1 Is silanol interaction the cause? start->q1 test Perform Mobile Phase Modifier Test (Add Triethylamine) q1->test result Evaluate Tailing Factor test->result yes Tailing Factor Improves (e.g., from 1.8 to 1.1) result->yes Yes no Tailing Factor Unchanged result->no No conclusion_yes Primary Cause Confirmed: Secondary Silanol Interactions yes->conclusion_yes conclusion_no Investigate Other Causes: - Column Contamination - Mobile Phase pH - Extra-column Effects no->conclusion_no

Caption: Diagnostic workflow for identifying silanol interactions.

Question 3: If silanol interactions are confirmed, what are my options to resolve the peak tailing?

Once you've confirmed that silanol interactions are the culprit, you have several effective strategies at your disposal. These can be used independently or in combination.

Option 1: Mobile Phase Optimization (The Quickest Approach)

This involves modifying your mobile phase to minimize the undesirable interactions.

  • pH Adjustment: The phenolic hydroxyl groups on N-benzyl-3,5-dihydroxybenzamide are acidic. By lowering the mobile phase pH, you can ensure these groups remain fully protonated (non-ionized). A general rule is to adjust the pH to be at least 2 units below the pKa of the acidic functional group. For phenols, a pH of 2.5-3.0 is often effective. This suppresses the formation of the anionic phenolate, which interacts strongly with silanols.

  • Use of Additives (Competing Bases): As demonstrated in the diagnostic test, adding a small amount of a competing base like triethylamine (TEA) can mask silanol sites. However, be aware that TEA can shorten column lifetime and may cause baseline noise with certain detectors (like mass spectrometers).

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can provide more consistent pH control throughout the column, preventing on-column pH shifts that can affect analyte ionization and peak shape.

Parameter Standard Condition Optimized Condition Rationale
Mobile Phase pH 4.52.7 Suppresses ionization of phenolic groups, reducing interaction with silanols.
Buffer 10 mM Phosphate25 mM Phosphate Provides better pH control across the column.
Additive None10 mM Triethylamine (TEA) Competitively blocks active silanol sites.

Option 2: Change to a More Inert Stationary Phase (The Most Robust Solution)

Modern HPLC columns are designed to minimize silanol activity. If you are using an older generation column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) or one with a modified surface chemistry will provide a more permanent solution.

  • High-Purity, End-Capped Silica Columns: These columns are made from silica with very low metal content and have been exhaustively end-capped to cover most of the accessible silanol groups. They are the standard for analyzing polar and basic compounds.

  • Hybrid Particle Columns: Columns based on hybrid organic/silica particles (e.g., Waters BEH, Agilent Poroshell with HPH) offer improved pH stability and reduced silanol activity, providing excellent peak shape for challenging compounds.

  • Columns with Embedded Polar Groups (PEG): These columns have a polar group embedded within the C18 chain. This helps to shield the analyte from residual silanols and provides an alternative interaction mechanism, often improving peak shape for polar compounds.

Column Selection Guide for N-benzyl-3,5-dihydroxybenzamide

Column Type Key Feature Suitability for this Analysis Example
Traditional L1 (C18 on Type A Silica)Basic C18 chemistryPoor: High silanol activity likely to cause tailing.(Older generation columns)
High-Purity End-Capped L1 (Type B)Exhaustively end-capped, low metal contentGood: Significantly reduced silanol activity. A great starting point.Waters SunFire C18, Agilent Zorbax Eclipse Plus C18
Hybrid Particle C18Organic/inorganic hybrid particleExcellent: High pH stability and very low silanol activity.Waters ACQUITY UPLC BEH C18
Embedded Polar GroupPolar group embedded in alkyl chainExcellent: Shields silanols and offers alternative selectivity.Waters SymmetryShield RP18, Phenomenex Luna Polar C18
Question 4: I've optimized my mobile phase and am using a modern column, but still see some tailing. What else could be wrong?

If you've addressed the primary chemical interactions, it's time to investigate the physical and mechanical aspects of your HPLC system.

Systematic Troubleshooting Flow

G start Persistent Peak Tailing q1 Is the column compromised? start->q1 step1 1. Flush the Column (Use strong solvents like Isopropanol) 2. Reverse Flush (if permitted by manufacturer) q1->step1 Yes q2 Is there extra-column volume? q1->q2 No step1->q2 step2 1. Check Tubing (Minimize length and ID between injector, column, and detector) 2. Inspect Fittings (Ensure no gaps or voids) q2->step2 Yes q3 Is the sample overloaded? q2->q3 No step2->q3 step3 Perform a Loading Study: Inject decreasing concentrations (e.g., 100, 50, 10, 1 µg/mL) q3->step3 Yes result Observe Peak Shape at Lower Concentrations step3->result conclusion If shape improves, reduce injection mass. result->conclusion

Caption: Troubleshooting workflow for persistent peak tailing.

Detailed Checks:

  • Column Contamination: Strongly retained impurities from previous samples can act as new active sites.

    • Solution: Develop a robust column washing procedure to be used between sequences. This might involve flushing with a series of strong, miscible solvents (e.g., water, methanol, acetonitrile, isopropanol, then back to your mobile phase).

  • Extra-Column Band Broadening: This occurs when the sample spreads out in the tubing and connections of your HPLC system.

    • Solution: Ensure you are using the narrowest internal diameter (ID) and shortest possible length of tubing connecting your injector, column, and detector. For UHPLC systems, this is especially critical. Check that all fittings are correctly seated to avoid dead volumes.

  • Sample Overload: Injecting too high a mass of your analyte can saturate the stationary phase.

    • Solution: Perform a simple loading study. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Mismatch Between Sample Solvent and Mobile Phase: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase), it can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

By systematically addressing these potential chemical and physical issues, you can effectively eliminate peak tailing for N-benzyl-3,5-dihydroxybenzamide and achieve a robust, reliable HPLC method.

References

  • Introduction to Modern Liquid Chromatography, 3rd Edition. (Wiley) - A comprehensive textbook covering the fundamental principles of HPLC, including peak shape and troubleshooting. [Link]

  • HPLC Troubleshooting: Peak Tailing. (Chromatography Online) - A practical guide on common causes and solutions for peak tailing in HPLC. [Link]

  • A Guide to HPLC and LC-MS Troubleshooting. (Waters Corporation) - An industry guide from a leading manufacturer on troubleshooting common HPLC problems. [Link]

  • Peak Shape and Tailing in HPLC. (Agilent Technologies) - A technical note discussing the factors affecting peak shape in HPLC analysis. [Link]

  • The United States Pharmacopeia (USP) General Chapter <621> Chromatography. (USP) - Provides standardized definitions for chromatographic parameters, including the calculation for tailing factor. [Link]

Technical Support Center: IC50 Determination for N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Experimental FAQs for Tyrosinase Inhibitor Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the steady-state kinetic profiling of N-benzyl-3,5-dihydroxybenzamide. This compound is a recognized inhibitor of tyrosinase, but its lipophilic nature and the inherent instability of the assay substrates require strict experimental controls.

Below, you will find targeted FAQs, self-validating protocols, and mechanistic troubleshooting steps to ensure your IC50 data is robust, reproducible, and artifact-free.

Section 1: Target Biology & Mechanism of Action

Q: How does N-benzyl-3,5-dihydroxybenzamide interact with the target enzyme? A: N-benzyl-3,5-dihydroxybenzamide acts as a competitive inhibitor of tyrosinase (EC 1.14.18.1), a dinuclear copper-containing metalloenzyme responsible for melanogenesis . The compound's resorcinol-like moiety (3,5-dihydroxybenzamide) mimics natural phenolic substrates like L-Tyrosine and L-DOPA. It competitively occupies the active site, primarily inhibiting the diphenolase activity (the oxidation of L-DOPA to dopaquinone) without degrading the enzyme itself.

TyrosinaseCycle Oxy Oxy-Tyrosinase (Cu2+-O2-Cu2+) Met Met-Tyrosinase (Cu2+-OH-Cu2+) Oxy->Met Monophenolase Prod Dopaquinone Oxy->Prod Deoxy Deoxy-Tyrosinase (Cu+-Cu+) Met->Deoxy Diphenolase Met->Prod Deoxy->Oxy + O2 Sub1 L-Tyrosine (Monophenol) Sub1->Oxy Sub2 L-DOPA (Diphenol) Sub2->Met Inhibitor N-benzyl-3,5-dihydroxybenzamide Inhibitor->Oxy Inhibitor->Met

Catalytic cycles of Tyrosinase and inhibitory intervention by the compound.

Q: Should I measure monophenolase or diphenolase activity for this compound? A: You should measure diphenolase activity using L-DOPA as the substrate. Monophenolase assays (using L-Tyrosine) exhibit a characteristic kinetic "lag phase" because the resting met-tyrosinase must first be converted to the active oxy-tyrosinase state. This lag phase complicates steady-state kinetic analysis. Diphenolase assays bypass this lag phase, providing a direct, linear initial velocity ( V0​ ) that is mathematically simpler to fit for accurate IC50 determination.

Section 2: Standardized Experimental Protocol

Q: What is the validated protocol for determining the IC50 of this compound? A: To ensure high reproducibility, the assay must account for background autoxidation and solvent effects. The standard method measures the formation of dopachrome (a stable intermediate following dopaquinone) at 475 nm .

Step-by-Step Methodology: Mushroom Tyrosinase IC50 Assay

  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer, pH 6.8. Causality: Tyrosinase activity is highly pH-dependent. A pH of 6.8 mimics physiological conditions while minimizing the spontaneous autoxidation of L-DOPA that accelerates rapidly at alkaline pH.

  • Reagent Solubilization: Dissolve N-benzyl-3,5-dihydroxybenzamide in 100% DMSO to create a 50 mM stock. Perform serial dilutions in DMSO, then dilute 1:10 in buffer. Causality: The compound is lipophilic. Pre-dilution ensures the final assay DMSO concentration remains strictly at or below 2% to prevent enzyme denaturation.

  • Enzyme Preparation: Dissolve Mushroom Tyrosinase (lyophilized powder) in pH 6.8 buffer to a working concentration of 100 U/mL. Keep strictly on ice.

  • Reaction Assembly (96-well plate):

    • Add 140 µL of 0.1 M Phosphate buffer.

    • Add 20 µL of the inhibitor solution (or vehicle control).

    • Add 20 µL of Tyrosinase (100 U/mL).

    • Incubate at 25°C for 10 minutes. Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing non-linear initial rates.

  • Initiation: Add 20 µL of 5 mM L-DOPA (freshly prepared in buffer, protected from light).

  • Kinetic Measurement: Immediately read absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve (typically the first 2-3 minutes). Plot relative activity (%) vs. log[Inhibitor] to extract the IC50 using a 4-parameter logistic non-linear regression.

Workflow Prep 1. Reagent Prep (Buffer, L-DOPA) Incubate 3. Pre-incubation (10 min, 25°C) Prep->Incubate Dilute 2. Inhibitor Serial Dilution Dilute->Incubate Initiate 4. Add L-DOPA (Initiate) Incubate->Initiate Read 5. Kinetic Read (Abs 475 nm) Initiate->Read Analyze 6. Data Fitting (IC50 Calc) Read->Analyze

Step-by-step logical workflow for the kinetic determination of tyrosinase IC50.

Section 3: Troubleshooting & Assay Validation

Q: How do I ensure my IC50 assay is a trustworthy, self-validating system? A: A robust assay cannot rely on biological assumptions; it must prove its own validity in every run. You must include three internal controls:

  • Vehicle Control (0% Inhibition): Contains the exact same DMSO concentration as your test wells. Validates maximum uninhibited enzyme velocity ( Vmax​ ).

  • Positive Control (Reference Inhibitor): Include a known tyrosinase inhibitor (e.g., Kojic acid). Validates that the enzyme batch is properly folded and responsive to competitive inhibition.

  • Background Control (No Enzyme): Contains buffer, L-DOPA, and compound, but no tyrosinase. Validates that the compound itself does not absorb at 475 nm and tracks the spontaneous autoxidation rate of L-DOPA, which must be subtracted from all other wells.

Q: My IC50 curves are flat or show high variability at high concentrations of N-benzyl-3,5-dihydroxybenzamide. What is going wrong? A: This is a classic symptom of compound precipitation or solvent interference. If the final DMSO concentration exceeds 5%, the tyrosinase enzyme begins to denature, artificially lowering the V0​ and confounding the inhibitory effect of the drug. Solution: Ensure the final DMSO concentration is constant across all wells (ideally 1% or 2% final). If the compound precipitates at the highest concentration, you have hit its thermodynamic solubility limit; do not use data points where the solution is cloudy.

Q: The baseline absorbance in my negative control (no enzyme) is steadily increasing. How do I fix this? A: L-DOPA is highly susceptible to autoxidation, especially in the presence of light, trace heavy metals, or at pH > 7.0. Solution: Always prepare L-DOPA fresh immediately before use and wrap the tube in aluminum foil. Verify your buffer pH is exactly 6.8. Use metal-free (ultrapure) water for buffer preparation.

Q: How does N-benzyl-3,5-dihydroxybenzamide compare to standard inhibitors? A: N-benzylbenzamides are a well-documented class of tyrosinase inhibitors. While highly optimized synthetic derivatives (like N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide) can achieve IC50 values in the low micromolar range (e.g., 2.2 µM) , the unsubstituted N-benzyl-3,5-dihydroxybenzamide typically exhibits an IC50 of approximately 0.700 mM (700 µM) against Agaricus bisporus tyrosinase .

Quantitative Parameters for Assay Optimization

Summarized below are the critical parameters required to maintain assay integrity.

ParameterOptimal ConditionCausality / Impact of Deviation
Enzyme Source Agaricus bisporus (Mushroom)Industry standard; highly homologous active site to mammalian tyrosinase.
Buffer pH 6.8 (0.1 M Phosphate)pH < 6.0 reduces enzyme activity; pH > 7.0 accelerates L-DOPA autoxidation.
Substrate (L-DOPA) 0.5 mM final concentrationPlaced near the Km​ value; ensures maximum assay sensitivity to competitive inhibitors.
DMSO Tolerance ≤ 2% final> 5% causes conformational changes in the tyrosinase active site, altering kinetics.
Pre-incubation 10 minutes at 25°CAllows slow-binding inhibitors to equilibrate; skipping causes non-linear initial rates.
Reference IC50 ~700 µMBaseline expectation for N-benzyl-3,5-dihydroxybenzamide .

References

  • BRENDA Enzyme Database. "Information on EC 1.14.18.1 - tyrosinase." BRENDA.[Link]

  • Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (Referenced via Taylor & Francis Online).[Link]

  • BRENDA Enzyme Database. "Reference to 1.14.18.1; Id = 672593." BRENDA Literature.[Link]

Validation & Comparative

Comparative Efficacy of N-benzyl-3,5-dihydroxybenzamide vs. Kojic Acid in Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tyrosinase (EC 1.14.18.1) is the rate-limiting metalloenzyme in melanin biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1][2]. Inhibiting this enzyme is a primary strategy in drug development for hyperpigmentation disorders and in preventing enzymatic browning in the agricultural and cosmetic sectors.

For decades, Kojic acid , a fungal secondary metabolite, has served as the gold standard for in vitro tyrosinase inhibition assays[3][4]. However, its clinical utility is often bottlenecked by chemical instability and potential cytotoxicity. This has driven researchers to rationally design synthetic alternatives, notably the N-benzylbenzamide derivatives [5][6]. This guide provides a rigorous comparative analysis of the base synthetic scaffold, N-benzyl-3,5-dihydroxybenzamide , against kojic acid, detailing the structure-activity relationship (SAR) required to unlock its true pharmacological potency.

Mechanistic Insights: Chelation vs. Competitive Inhibition

Understanding the causality behind an inhibitor's efficacy requires analyzing its interaction with the enzyme's active site:

  • Kojic Acid (The Chelator): Kojic acid operates primarily as a slow-binding inhibitor. Its pyranone ring directly chelates the binuclear copper ions (Cu²⁺) located in the active site of tyrosinase, preventing molecular oxygen binding and halting the catalytic cycle[4].

  • N-benzyl-3,5-dihydroxybenzamide (The Competitive Scaffold): Unlike kojic acid, N-benzylbenzamides act as competitive inhibitors that mimic the structural topology of the natural substrate, L-DOPA[3][5]. The efficacy of this class is heavily dependent on the hydroxylation pattern of its two aromatic rings. The base molecule—N-benzyl-3,5-dihydroxybenzamide—possesses hydroxyl groups only on the benzamide ring, resulting in relatively weak binding affinity[7][8].

  • SAR Optimization: When the benzyl ring is functionalized with additional hydroxyl groups (e.g., at the 2,4-positions to form N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide), the molecule achieves optimal hydrogen bonding with the active site histidine residues. This targeted SAR optimization dramatically increases its inhibitory potency, vastly outperforming kojic acid[5][6].

TyrosinaseInhibition cluster_pathway Melanogenesis Pathway & Inhibition Dynamics Tyr L-Tyrosine (Monophenol) DOPA L-DOPA (o-Diphenol) Tyr->DOPA Tyrosinase (Monophenolase) Quinone Dopaquinone (o-Quinone) DOPA->Quinone Tyrosinase (Diphenolase) Melanin Melanin (Pigment) Quinone->Melanin Spontaneous Polymerization KA Kojic Acid (Copper Chelator) KA->Tyr Inhibits KA->DOPA Inhibits NBB N-benzyl-3,5-dihydroxybenzamide (Base Scaffold) NBB->DOPA Weak Competitive Inhibition Deriv Hydroxylated Derivatives (e.g., 2,4-diOH benzyl) NBB->Deriv SAR Optimization (Hydroxylation) Deriv->DOPA Strong Competitive Inhibition

Tyrosinase catalytic pathway and targeted inhibition by Kojic Acid and N-benzylbenzamides.

Comparative Efficacy Data

The following table synthesizes the in vitro inhibitory concentrations (IC₅₀) against mushroom tyrosinase (Agaricus bisporus), utilizing L-DOPA as the substrate to isolate diphenolase activity.

CompoundStructural CharacteristicsIC₅₀ (µM)Relative Potency vs. Kojic AcidMechanism of Action
Kojic Acid (Gold Standard)Pyranone ring with 5-hydroxyl~17.01.0xCopper chelation[8]
N-benzyl-3,5-dihydroxybenzamide Unsubstituted benzyl ring705.0~0.02x (Weaker)Competitive (Weak)[7][8]
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide 2,4-dihydroxylated benzyl ring2.2~7.7x (Stronger)Competitive (Strong)[3][5]

Data Interpretation: While the unoptimized N-benzyl-3,5-dihydroxybenzamide scaffold is objectively weaker than Kojic acid (705.0 µM vs 17.0 µM)[8], it serves as a highly tunable pharmacophore. Strategic hydroxylation mimicking the catechol moiety of L-DOPA yields derivatives that are nearly 8 times more potent than the natural gold standard[5][6].

Self-Validating Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

To ensure reproducibility and assay integrity, the following protocol incorporates built-in validation mechanisms (vehicle controls and positive controls) to isolate the true inhibitory effect from background noise or solvent interference.

Rationale for Assay Conditions

Mushroom tyrosinase is utilized due to its high structural homology with mammalian tyrosinase and its commercial availability. L-DOPA is selected as the substrate to specifically measure diphenolase activity, bypassing the characteristic lag phase associated with monophenolase (L-tyrosine) activity[2][9]. The reaction product, dopachrome, is quantified spectrophotometrically at 475 nm.

Reagents & Materials
  • Enzyme: Mushroom Tyrosinase (Agaricus bisporus), reconstituted to 1000 U/mL in 50 mM Phosphate Buffer (pH 6.8).

  • Substrate: 2 mM L-DOPA in 50 mM Phosphate Buffer.

  • Test Compounds: N-benzylbenzamide derivatives and Kojic Acid dissolved in DMSO. (Critical: Final DMSO concentration in the assay must not exceed 5% to prevent enzyme denaturation).

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 6.8).

Step-by-Step Methodology
  • System Initialization (Microplate Setup): In a 96-well clear-bottom microplate, add 140 µL of 50 mM Phosphate Buffer (pH 6.8) to each test well.

  • Inhibitor Introduction: Add 10 µL of the test compound (at various serial dilutions) to the respective wells.

    • Validation Step: Include a Vehicle Control well containing 10 µL of pure DMSO, and a Positive Control well containing 10 µL of Kojic Acid.

  • Enzyme Addition & Pre-incubation: Add 10 µL of the Tyrosinase solution (1000 U/mL) to all wells. Incubate the microplate at 25°C for exactly 10 minutes.

    • Causality: Pre-incubation is a critical step. It allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic measurements and preventing false-negative readings.

  • Reaction Initiation: Rapidly add 40 µL of the 2 mM L-DOPA substrate solution to all wells using a multichannel pipette to ensure synchronous reaction start times. The total well volume is now 200 µL.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm continuously for 10 minutes at 25°C.

    • Causality: 475 nm is the specific absorption maximum of dopachrome, the stable, red-colored intermediate formed immediately after dopaquinone[4].

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the percentage of inhibition using the formula: % Inhibition =[(V0_control - V0_sample) / V0_control] × 100

  • IC₅₀ Determination: Plot the % Inhibition against the log concentration of the inhibitor and apply non-linear regression analysis to determine the IC₅₀ value.

References

  • Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684.[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.18.1 - tyrosinase." BRENDA.[Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.[Link]

  • Chang, T. S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.[Link]

Sources

Comparative Study of N-benzyl-3,5-dihydroxybenzamide and Alpha-Arbutin: Efficacy, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

Tyrosinase (EC 1.14.18.1) is a highly conserved, binuclear copper-containing metalloenzyme that serves as the rate-limiting catalyst in melanogenesis. In the pursuit of treating hyperpigmentation disorders, drug development has diverged into two primary strategies: optimizing natural derivatives and synthesizing novel small molecules.

This guide objectively compares Alpha-Arbutin (a semi-synthetic hydroquinone α-D-glucopyranoside) and N-benzyl-3,5-dihydroxybenzamide (a synthetic benzamide derivative). While Alpha-Arbutin leverages a transglycosylation-derived α-anomeric bond for high stability and human-specific efficacy[1], N-benzyl-3,5-dihydroxybenzamide utilizes an amide linkage and a resorcinol-like moiety to achieve broad-spectrum, potent chelation of the tyrosinase active site[2].

Mechanistic Profiling & Signaling Dynamics

Understanding the distinct interaction of these compounds with tyrosinase requires separating the enzyme’s two distinct catalytic cycles: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity)[3].

  • Alpha-Arbutin (α-Arbutin): α-Arbutin acts as a potent competitive inhibitor against human tyrosinase. However, in standard mushroom tyrosinase (MTYR) models, it exhibits a paradoxical dual effect. It inhibits monophenolase activity (IC50 = 4.5 mM) by acting as a triphenolic suicide substrate, significantly extending the lag time of L-Tyrosine oxidation[4]. Conversely, it acts as a mixed-type activator for MTYR diphenolase activity, accelerating the oxidation of L-DOPA[4]. This species-dependent behavior necessitates careful interpretation of in vitro screening data[5].

  • N-benzyl-3,5-dihydroxybenzamide: This synthetic compound acts as a robust, reversible inhibitor. The 3,5-dihydroxy groups on the benzamide ring mimic the phenolic structure of natural substrates, allowing it to establish hydrogen bonds with peroxide ions and polar contacts with the copper ions and histidine residues (e.g., H259, H263) in the active site[3]. Unlike α-arbutin, it consistently inhibits both monophenolase and diphenolase activities, effectively preventing the oxidation of L-DOPA to dopaquinone[2].

Pathway Tyr L-Tyrosine Enz1 Tyrosinase (Monophenolase) Tyr->Enz1 DOPA L-DOPA Enz2 Tyrosinase (Diphenolase) DOPA->Enz2 Quinone Dopaquinone Melanin Melanin Quinone->Melanin Spontaneous Oxidation Enz1->DOPA Enz2->Quinone Arbutin Alpha-Arbutin Arbutin->Enz1 Inhibits Arbutin->Enz2 Activates (Mushroom) Benzamide N-benzyl-3,5- dihydroxybenzamide Benzamide->Enz1 Inhibits Benzamide->Enz2 Inhibits

Melanogenesis signaling pathway illustrating the dual effects of Alpha-Arbutin versus Benzamides.

Comparative Quantitative Data

The following table synthesizes the kinetic and physicochemical parameters of both compounds, highlighting their divergent profiles.

ParameterN-benzyl-3,5-dihydroxybenzamideAlpha-Arbutin
Chemical Classification Synthetic Benzamide DerivativeSemi-synthetic Hydroquinone Glucoside
Mushroom Tyrosinase IC50 0.700 mM (700 µM)[3]4.5 mM (Monophenolase)[4]
Human Tyrosinase Efficacy Potent (Inferred via structural homology)Highly specific (IC50 ~ 2.0 mM)[6]
Diphenolase Effect (MTYR) Inhibitory[2]Activator (Mixed-type)[4]
Inhibition Mechanism Reversible / Mixed[3]Competitive (Human) / Suicide Substrate (MTYR)[4]
Structural Stability High (Amide linkage resists esterases)High (α-glucosyl bond resists hydrolysis)[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by isolating monophenolase and diphenolase activities to prevent false positives.

Protocol A: Dual-Substrate Tyrosinase Kinetic Assay

Objective: To quantify IC50 and distinguish between monophenolase inhibition and diphenolase activation.

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve inhibitors in DMSO (final assay concentration <1% to prevent enzyme denaturation). Prepare 2 mM L-Tyrosine and 2 mM L-DOPA in buffer.

  • Enzyme Pre-incubation: In a 96-well microplate, combine 40 µL of inhibitor dilutions with 40 µL of MTYR (e.g., 1000 U/mL).

    • Causality Check: Pre-incubation (10 min at 30°C) is mandatory. It allows the establishment of the enzyme-inhibitor complex before substrate competition begins, which is critical for identifying suicide substrates like α-arbutin.

  • Substrate Addition: Initiate the reaction by adding 40 µL of either L-Tyrosine (for monophenolase) or L-DOPA (for diphenolase).

  • Kinetic Measurement: Immediately read absorbance at 475 nm (measuring dopachrome accumulation) every 30 seconds for 30 minutes using a microplate reader.

  • Validation & Analysis:

    • Self-Validation: The uninhibited L-Tyrosine control must show a characteristic lag phase before linear dopachrome formation.

    • Data Extraction: Calculate the lag time extension (τ) for monophenolase. For α-arbutin, expect τ to increase significantly (e.g., from 40 s to >160 s)[4].

Protocol S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (MTYR or Human Tyrosinase, 10 min) S1->S2 S3 3. Substrate Addition (L-Tyrosine or L-DOPA) S2->S3 S4 4. Kinetic Spectrophotometry (Read OD at 475 nm for 30 min) S3->S4 S5 5. Data Synthesis (Determine IC50 & Lag Time) S4->S5

Self-validating high-throughput screening workflow for tyrosinase kinetic evaluation.

Protocol B: B16F10 Cellular Melanogenesis & Cytotoxicity Assay

Objective: To validate intracellular efficacy and rule out depigmentation caused by cell death.

  • Cell Culture: Seed B16F10 murine melanoma cells at 1×10^5 cells/well in a 6-well plate. Incubate for 24h.

  • Treatment: Treat cells with non-toxic concentrations of inhibitors (determined via prior MTT assay) in the presence of 100 nM α-MSH to stimulate melanogenesis. Incubate for 72h.

  • Melanin Extraction: Wash cells with PBS, lyse in 1N NaOH containing 10% DMSO, and heat at 80°C for 1 hour to solubilize intracellular melanin.

  • Quantification: Measure absorbance at 405 nm. Normalize melanin content to total cellular protein using a standard BCA assay.

  • Validation Checkpoint: If total protein drops significantly in treated wells, the observed "inhibition" is an artifact of cytotoxicity, not true tyrosinase inhibition. This is a critical checkpoint when evaluating synthetic benzamides.

Formulation & Drug Development Insights

From a translational perspective, α-arbutin is highly hydrophilic, making it ideal for aqueous serums but reliant on specific permeation enhancers to cross the lipid-rich stratum corneum. Its α-anomeric bond, synthesized via specialized glucoside synthetases, provides superior resistance to degradation compared to natural β-arbutin[1][7].

Conversely, N-benzyl-3,5-dihydroxybenzamide possesses a higher partition coefficient (LogP). The lipophilic benzyl ring facilitates passive transdermal delivery, while the amide backbone prevents rapid enzymatic cleavage by skin proteases and esterases, presenting a highly viable scaffold for next-generation topical therapeutics[2][8].

References

  • Qin L, Wu Y, Liu Y, Chen Y, Zhang P. "Dual Effects of Alpha-Arbutin on Monophenolase and Diphenolase Activities of Mushroom Tyrosinase." PLOS ONE (2014).[Link]

  • Cho SJ, Roh JS, Sun WS, Kim SH, Park KD. "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters (2006).[Link]

  • "Information on EC 1.14.18.1 - tyrosinase." BRENDA Enzyme Database.[Link]

  • "α-Arbutin: Mechanism of Melanogenesis Inhibition." Glico Nutrition. [Link]

Sources

Validating N-benzyl-3,5-dihydroxybenzamide IC50 Values Against the BRENDA Database: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in enzyme kinetics and high-throughput screening, I frequently encounter discrepancies between in-house experimental data and established literature. When evaluating novel anti-melanogenic agents or cosmetic skin-whitening compounds, Tyrosinase (EC 1.14.18.1) is the primary enzymatic target.

This guide provides a comprehensive, self-validating framework for benchmarking the IC50 values of N-benzyl-3,5-dihydroxybenzamide and its optimized derivatives against the[1][2][3][4][5]. By understanding the causality behind each experimental variable, researchers can ensure their kinetic assays yield reproducible, publication-quality data.

Mechanistic Grounding: Tyrosinase Inhibition

Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis. It catalyzes two distinct reactions:

  • Monophenolase activity: Hydroxylation of L-tyrosine to L-DOPA.

  • Diphenolase activity: Oxidation of L-DOPA to dopaquinone, which subsequently polymerizes into melanin[4][5].

N-benzylbenzamide derivatives, specifically those possessing 3,5-dihydroxy substitutions, act as potent competitive inhibitors. The hydroxyl groups on the benzamide ring interact directly with the copper ions in the enzyme's active site, chelating the metal and blocking substrate access[6][7][8].

G Tyr L-Tyrosine Enz Tyrosinase (Cu-metalloenzyme) Tyr->Enz Monophenolase Activity DOPA L-DOPA Enz->DOPA Quin Dopaquinone Enz->Quin DOPA->Enz Diphenolase Activity Mel Melanin (Pigment) Quin->Mel Polymerization Inh N-benzyl-3,5- dihydroxybenzamide Inh->Enz Competitive Inhibition

Diagram 1: Tyrosinase-mediated melanogenesis pathway and competitive inhibition mechanism.

Comparative Performance Analysis

According to the BRENDA database, the baseline IC50 for N-benzyl-3,5-dihydroxybenzamide against Agaricus bisporus (mushroom) tyrosinase is 0.700 mM (700 µM) [1][2][3]. While this demonstrates baseline efficacy, structural activity relationship (SAR) studies have shown that modifying the benzyl ring drastically enhances binding affinity.

For instance, Cho et al. (2006) demonstrated that adding a 2,4-dihydroxy substitution to the benzyl ring yields N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide , which drops the IC50 to 2.2 µM —vastly outperforming the industry-standard positive control, Kojic acid[6][7][8][9].

Quantitative Comparison Table
CompoundTarget EnzymeDocumented IC50Relative Potency vs. Kojic AcidPrimary Mechanism
N-benzyl-3,5-dihydroxybenzamide Tyrosinase (EC 1.14.18.1)700 µMLowerCompetitive / Cu-Chelation
Kojic Acid (Positive Control)Tyrosinase (EC 1.14.18.1)~20–45 µMBaseline (1x)Mixed / Cu-Chelation
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide Tyrosinase (EC 1.14.18.1)2.2 µM~10–20x HigherCompetitive

Experimental Validation Protocol: A Self-Validating System

To accurately validate your synthesized or purchased N-benzyl-3,5-dihydroxybenzamide against the 700 µM BRENDA benchmark, you must utilize a self-validating assay design. This means building internal controls directly into the microplate layout to immediately flag solvent denaturation, substrate auto-oxidation, or enzyme degradation.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Buffer: Prepare 0.1 M Potassium Phosphate buffer (pH 6.8). Causality: Tyrosinase is highly pH-sensitive. A pH of 6.8 mimics physiological conditions while preventing the rapid auto-oxidation of L-DOPA that occurs in alkaline environments.

  • Substrate: Prepare 2.5 mM L-DOPA in buffer. Causality: We use L-DOPA to measure diphenolase activity rather than L-tyrosine (monophenolase). Diphenolase activity exhibits immediate linear kinetics, avoiding the complex lag-phase associated with monophenolase reactions, ensuring cleaner IC50 curve fitting.

  • Enzyme: Prepare Mushroom Tyrosinase (Agaricus bisporus) at 1000 U/mL in buffer.

2. Inhibitor Dilution & Vehicle Control:

  • Dissolve N-benzyl-3,5-dihydroxybenzamide in 100% DMSO, then perform serial dilutions.

  • Critical Rule: The final concentration of DMSO in the assay well must not exceed 5% (v/v) . Causality: Higher DMSO concentrations induce conformational changes in tyrosinase, leading to false-positive inhibition readouts.

3. Pre-Incubation Phase:

  • In a 96-well plate, combine 140 µL buffer, 20 µL inhibitor solution, and 20 µL enzyme.

  • Incubate at 25°C for 10 minutes. Causality: This step is mandatory. It allows the inhibitor to establish thermodynamic binding equilibrium with the binuclear copper active site before the substrate introduces competitive pressure.

4. Reaction Initiation & Kinetic Readout:

  • Add 20 µL of L-DOPA substrate to initiate the reaction.

  • Immediately measure absorbance at 475 nm continuously for 10 minutes using a microplate reader. Causality: As tyrosinase oxidizes L-DOPA, it forms dopaquinone, which rapidly converts to dopachrome. Dopachrome has a distinct absorption maximum at 475 nm, allowing for direct, real-time quantification of enzyme velocity.

Workflow S1 1. Reagent Prep (Buffer pH 6.8, Enzyme, L-DOPA) S2 2. Inhibitor Dilution (Serial conc, Max 5% DMSO) S1->S2 S3 3. Pre-incubation (Enzyme + Inhibitor, 10 min at 25°C) S2->S3 S4 4. Reaction Initiation (Add L-DOPA Substrate) S3->S4 S5 5. Kinetic Readout (Measure Absorbance at 475 nm) S4->S5

Diagram 2: Step-by-step kinetic assay workflow for determining Tyrosinase IC50.

Data Analysis & BRENDA Validation Logic

Once you have the kinetic slopes (ΔOD/min), calculate the percentage of inhibition using the self-validating controls:

% Inhibition =[1 - (Slope of Inhibitor - Slope of Blank) / (Slope of Vehicle Control - Slope of Blank)] × 100

Plot the % Inhibition against the log[Inhibitor] concentrations and use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50.

When validating against the BRENDA database value of 700 µM, apply the following logic:

Logic Exp Experimental IC50 Value Comp Comparative Analysis Exp->Comp DB BRENDA Database (0.700 mM) DB->Comp Match Validated (Concordant) Comp->Match ± 15% Variance Dev Deviation (Investigate Variables) Comp->Dev > 15% Variance

Diagram 3: Logical workflow for validating experimental IC50 against BRENDA database benchmarks.

Troubleshooting Deviations (>15% Variance): If your IC50 is significantly higher than 700 µM, verify that your DMSO concentration hasn't exceeded 5%, which artificially suppresses baseline enzyme activity and skews the curve. If your IC50 is significantly lower, ensure your pre-incubation time wasn't excessively long, which can lead to irreversible enzyme inactivation rather than true competitive inhibition.

References

  • BRENDA Enzyme Database. Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus. BRENDA - The Comprehensive Enzyme Information System.[Link]

  • Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. PubMed.[Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis.[Link]

Sources

N-Benzyl-3,5-Dihydroxybenzamide: Selectivity Profiling Between Tyrosinase and Catechol Oxidase

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Mechanistic Foundations

In the development of novel anti-melanogenic agents for cosmetics and clinical hyperpigmentation treatments, distinguishing between true Tyrosinase (TYR) inhibition and cross-reactivity with Catechol Oxidase (CO) is a critical hurdle. Both enzymes are type-3 metalloproteins featuring a highly conserved binuclear copper center (CuA and CuB)[1]. However, their catalytic repertoires diverge significantly, impacting how inhibitors like N-benzyl-3,5-dihydroxybenzamide and its derivatives interact with the active site.

  • Tyrosinase (EC 1.14.18.1): Possesses both monophenolase (ortho-hydroxylation of monophenols to diphenols) and diphenolase (oxidation of diphenols to o-quinones) activities[2].

  • Catechol Oxidase (EC 1.10.3.1): Exclusively exhibits diphenolase activity[3].

This divergence is structurally dictated by active-site accessibility. In catechol oxidase, a bulky "gatekeeper" residue (e.g., Phe261 in plant CO) sterically hinders monophenols from orienting correctly for hydroxylation. In tyrosinase, this position is occupied by a smaller residue (e.g., Val283), allowing deeper substrate penetration[1]. When designing inhibitors, exploiting this spatial difference is key to achieving TYR-specific selectivity.

Pathway Mono Monophenol (e.g., L-Tyrosine) TYR1 Tyrosinase (Monophenolase) Mono->TYR1 Di o-Diphenol (e.g., L-DOPA) TYR2 Tyrosinase & Catechol Oxidase (Diphenolase) Di->TYR2 Quin o-Quinone (Dopaquinone) Mel Melanin / Browning Quin->Mel Spontaneous Polymerization TYR1->Di TYR2->Quin

Figure 1: Catalytic divergence of Tyrosinase and Catechol Oxidase in melanogenesis.

Structure-Activity Relationship (SAR): The N-Benzylbenzamide Advantage

Historically, chalcones have been utilized as potent TYR inhibitors; however, their enone functionality is prone to instability and unwanted Michael addition side reactions in complex biological matrices[4]. To overcome this, researchers modified the enone linkage into a stable amide, birthing the N-benzylbenzamide class of inhibitors[5].

The compound N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide (a highly optimized derivative of the N-benzyl-3,5-dihydroxybenzamide scaffold) demonstrates profound selectivity and potency.

Mechanistic Causality of Binding:

  • The 3,5-Dihydroxybenzamide Ring (A-Ring): Mimics the natural phenolic substrate, allowing the molecule to navigate past the gatekeeper residue of TYR.

  • The 2,4-Dihydroxybenzyl Ring (B-Ring): Acts as a powerful chelator. The resorcinol moiety directly coordinates with the CuA and CuB ions in the active site, displacing the bridging peroxide/hydroxide[5].

  • The Amide Linker: Provides rotational flexibility, allowing the two aromatic rings to adopt an optimal conformation within the TYR active pocket—a conformation that is sterically clashed by the bulky residues in Catechol Oxidase.

Comparative Efficacy Data

The table below synthesizes the kinetic performance of key N-benzylbenzamide derivatives against standard controls. The data highlights how specific hydroxylation patterns dictate target affinity.

Inhibitor / CompoundMushroom TYR IC₅₀ (µM)Relative Potency (vs. Kojic Acid)Primary Mechanism of Action
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide 2.28.0xMixed-type inhibitor[5]
N-benzyl-3,5-dihydroxybenzamide ~700.0< 0.1xCompetitive inhibitor[2]
Isoliquiritigenin (Standard Chalcone)8.12.1xCompetitive inhibitor[6]
Kojic Acid (Industry Positive Control)17.61.0xMixed-type / Cu-Chelator[5]

Data synthesized from in vitro structure-activity relationship assays utilizing L-DOPA as the substrate[5],[6].

Experimental Methodology: Self-Validating Selectivity Profiling

To objectively prove that an N-benzylbenzamide derivative is a true TYR inhibitor rather than a generic copper chelator that indiscriminately knocks out all type-3 copper proteins, you must run a parallel selectivity assay against both TYR and CO.

The following protocol is designed as a self-validating system . By utilizing both L-Tyrosine and L-DOPA, you internally control for enzyme purity and prevent false positives caused by alternative substrate competition.

Protocol Prep Inhibitor Prep: N-benzyl-3,5-dihydroxybenzamide Enz Enzyme Allocation Prep->Enz TYR Mushroom Tyrosinase (Contains Val283) Enz->TYR CO Plant Catechol Oxidase (Contains Phe261) Enz->CO SubT Add L-Tyrosine (Validates Monophenolase) TYR->SubT SubC Add L-DOPA (Validates Diphenolase) TYR->SubC CO->SubC Read Spectrophotometry Absorbance at 475 nm SubT->Read SubC->Read

Figure 2: Self-validating experimental workflow for enzyme selectivity profiling.

Step-by-Step Protocol

1. Reagent & Inhibitor Preparation

  • Dissolve the N-benzylbenzamide derivative in analytical-grade DMSO to create a 10 mM stock.

  • Causality: The final DMSO concentration in the assay well MUST remain below 2% (v/v). Higher concentrations strip the hydration shell from the enzyme's dicopper center, causing artifactual denaturation that mimics inhibition.

2. Enzyme-Inhibitor Pre-Incubation

  • In a 96-well microplate, combine 10 µL of the diluted inhibitor with 40 µL of enzyme (50 U/mL of either Mushroom TYR or Plant CO) and 100 µL of 50 mM Phosphate Buffer (pH 6.8).

  • Incubate at 25°C for 10 minutes.

  • Causality: Because N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide acts as a mixed-type inhibitor, it binds to both the free enzyme and the enzyme-substrate complex. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the free enzyme before the substrate introduces competitive kinetics.

3. Substrate Addition (The Self-Validation Step)

  • Well A (TYR + L-Tyrosine): Add 50 µL of 2 mM L-Tyrosine. Validates monophenolase inhibition.

  • Well B (TYR + L-DOPA): Add 50 µL of 2 mM L-DOPA. Validates diphenolase inhibition.

  • Well C (CO + L-DOPA): Add 50 µL of 2 mM L-DOPA. Tests cross-reactivity against CO diphenolase activity.

  • Well D (CO + L-Tyrosine - Negative Control): Add 50 µL of 2 mM L-Tyrosine. Crucial: This well must yield zero absorbance change. If activity is observed, your Catechol Oxidase preparation is contaminated with Tyrosinase, invalidating the selectivity data.

4. Kinetic Measurement & Background Subtraction

  • Immediately monitor the change in absorbance at 475 nm continuously for 10 minutes using a microplate reader.

  • Causality: The primary enzymatic product, dopaquinone, is highly unstable. It rapidly undergoes spontaneous intramolecular cyclization and oxidation to form dopachrome , which has a distinct, measurable absorbance peak at 475 nm.

  • Correction: Always run a blank containing Buffer + Substrate + Inhibitor (No Enzyme) to subtract the background rate of non-enzymatic L-DOPA auto-oxidation.

References

  • Information on EC 1.14.18.1 - Tyrosinase Source: BRENDA Enzyme Database URL:[Link]

  • Catechol Oxidase - Biological Function and Structure Source: Wikipedia URL:[Link]

  • Information on EC 1.10.3.1 - Catechol Oxidase Source: BRENDA Enzyme Database URL:[Link]

  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed (Cho SJ, et al., 2006) URL:[Link]

  • Natural, semisynthetic and synthetic tyrosinase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis (Pillaiyar T, et al., 2015) URL:[Link]

  • An Updated Review of Tyrosinase Inhibitors Source: International Journal of Molecular Sciences / PMC (Zolghadri S, et al., 2019) URL:[Link]

Sources

N-benzyl-3,5-dihydroxybenzamide vs. Other N-Benzylbenzamide Derivatives: A Comprehensive Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural optimization, comparative efficacy, and self-validating experimental workflows for depigmentation agents.

Mechanistic Rationale: The Evolution from Chalcones to Benzamides

The development of N-benzyl-3,5-dihydroxybenzamide derivatives represents a masterclass in rational drug design, specifically targeting the binuclear copper center of the tyrosinase enzyme[1]. Tyrosinase is the rate-limiting metalloenzyme in melanogenesis, responsible for catalyzing the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[2].

Historically, naturally occurring chalcones exhibited potent tyrosinase inhibition. However, their core structure contains an α,β -unsaturated ketone (enone)[3]. As a Senior Application Scientist, I must emphasize the inherent flaw in this scaffold: the enone acts as a highly reactive Michael acceptor. In vivo, it indiscriminately reacts with cellular thiols (e.g., glutathione and cysteine residues on off-target proteins), leading to rapid metabolic clearance and potential cytotoxicity[1].

To circumvent this, researchers modified the enone functionality into a highly stable amide linkage , birthing the N-benzylbenzamide class[4]. This bioisosteric replacement eliminates Michael addition liabilities while maintaining the precise spatial geometry required for the two aromatic rings to dock into the tyrosinase active site[5].

Within this class, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide (often referred to as Compound 15 in foundational literature) emerged as a standout[6]. Its efficacy is driven by a strict structure-activity relationship (SAR):

  • The B-Ring (2,4-dihydroxybenzyl): Mimics the resorcinol moiety. It acts as a competitive inhibitor by directly chelating the Cu 2+ ions in the active site, preventing L-DOPA from binding.

  • The A-Ring (3,5-dihydroxybenzamide): Provides critical hydrogen bond donors/acceptors that anchor the molecule within the hydrophobic peripheral pocket of the enzyme, drastically lowering the dissociation constant ( Ki​ )[7].

Pathway Visualization

The following diagram illustrates the melanogenesis signaling cascade and precisely where N-benzylbenzamide derivatives intervene to halt hyperpigmentation.

TyrosinaseInhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Tyrosinase->LDOPA N_Benzyl N-benzyl-3,5-dihydroxybenzamides (e.g., Compound 15) N_Benzyl->Tyrosinase Competitive Inhibition (Blocks Cu2+ Coordination)

Mechanistic pathway of melanogenesis and competitive tyrosinase inhibition by N-benzylbenzamides.

Comparative Performance Data

To objectively evaluate N-benzyl-3,5-dihydroxybenzamide, we must benchmark it against its structural analogs and the industry-standard positive control, Kojic Acid. The data below synthesizes the inhibitory effects on mushroom tyrosinase (diphenolase activity).

CompoundStructural CharacteristicsTyrosinase IC₅₀ (µM)Relative Potency vs. Kojic Acid
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide 3,5-diOH (A-ring), 2,4-diOH (B-ring)2.2~8.0x
Adamantyl N-benzylbenzamide (AP736) Adamantyl moiety + polyhydroxyls~0.45~40.0x
Kojic Acid (Positive Control) Hydroxypyrone17.61.0x
N-benzylbenzamide Unsubstituted19900.008x
N-(4-hydroxybenzyl)-3,5-dihydroxybenzamide 3,5-diOH (A-ring), 4-OH (B-ring)>100<0.2x

Key Takeaway: The unsubstituted N-benzylbenzamide is practically inactive (IC₅₀ = 1990 µM). The addition of the 3,5-dihydroxy and 2,4-dihydroxy patterns increases potency by nearly three orders of magnitude. Furthermore, substituting the standard benzyl group with a bulky, highly lipophilic adamantyl moiety (as seen in AP736) pushes the potency to 40 times that of Kojic acid by drastically improving cell membrane permeability and hydrophobic pocket binding[8][9].

Experimental Methodologies: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed depigmentation is due to specific enzymatic inhibition, not assay artifacts or generalized cytotoxicity.

Protocol A: Cell-Free Mushroom Tyrosinase Kinetics Assay

Causality: We utilize L-DOPA rather than L-Tyrosine as the substrate. The monophenolase reaction (Tyrosine L-DOPA) exhibits a variable lag phase that complicates kinetic measurements. Measuring diphenolase activity (L-DOPA Dopaquinone) provides direct, linear steady-state kinetics[2].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 6.8. (Rationale: Matches the physiological pH optimum to prevent enzyme denaturation).

  • Reagent Assembly: In a 96-well microplate, combine:

    • 120 µL of phosphate buffer.

    • 20 µL of the N-benzylbenzamide derivative dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme inhibition).

    • 20 µL of mushroom tyrosinase (500 U/mL).

  • Internal Controls (Critical Step):

    • Positive Control: 20 µL Kojic acid (validates the enzyme is active and inhibitable).

    • Background Control: Buffer + Compound + L-DOPA (no enzyme). (Rationale: Validates the compound does not auto-oxidize into a colored product that absorbs at the detection wavelength).

  • Reaction Initiation: Add 40 µL of 1.5 mM L-DOPA to all wells.

  • Incubation & Detection: Incubate at 25°C for 15 minutes. Measure absorbance at 475 nm (the λmax​ of dopachrome, the stable intermediate of dopaquinone) using a microplate reader.

Protocol B: B16F10 Melanoma Cell Melanogenesis & Viability Assay

Causality: A compound might appear to inhibit melanin production simply because it is killing the cells. A self-validating cell-based assay must run a parallel MTT viability test to prove specific enzymatic downregulation[9].

  • Cell Seeding: Seed B16F10 murine melanoma cells at 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Stimulation & Treatment: Treat cells with 100 nM α -MSH (alpha-melanocyte-stimulating hormone) to upregulate tyrosinase expression. Simultaneously, add the N-benzylbenzamide derivative at predetermined sub-cytotoxic concentrations (e.g., 0.5, 1.0, and 2.0 µM).

  • Parallel Viability Validation: In a duplicate plate, perform an MTT assay. If cell viability drops below 90% compared to the vehicle control, the melanin reduction data at that concentration must be discarded as an artifact of cytotoxicity.

  • Melanin Extraction: After 72 hours, wash cells with cold PBS. Lyse the cells using 1 N NaOH containing 10% DMSO at 80°C for 1 hour. (Rationale: Melanin is highly insoluble; hot alkaline DMSO is required to fully solubilize the polymer for accurate spectrophotometry).

  • Quantification: Centrifuge the lysate and measure the absorbance of the supernatant at 405 nm. Normalize the melanin content against total cellular protein (determined via BCA assay) to account for minor variations in cell proliferation.

References

  • Cho, S. J., et al. (2006). "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. URL:[Link]

  • Pillaiyar, T., Manickam, M., & Jung, S. H. (2015). "Natural, semisynthetic and synthetic tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. URL:[Link]

  • Baek, H. S., et al. (2012). "Adamantyl N-benzylbenzamide: new series of depigmentation agents with tyrosinase inhibitory activity." Bioorganic & Medicinal Chemistry Letters, 22(6), 2110-2113. URL:[Link]

  • Choi, H., et al. (2013). "Antimelanogenic activity of a novel adamantyl benzylbenzamide derivative, AP736, in melanoma cells and in normal human epidermal melanocytes." International Journal of Dermatology, 52(8), 990-994. URL:[Link]

Sources

Comparative Guide: Reproducibility of N-Benzyl-3,5-Dihydroxybenzamide Anti-Melanogenic Effects

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for safe and highly efficacious depigmenting agents grows in both dermatological and cosmetic sciences, researchers are increasingly shifting focus from traditional inhibitors toward synthetically optimized small molecules. Among these, N-benzyl-3,5-dihydroxybenzamide derivatives—specifically N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide—have emerged as a highly potent class of tyrosinase inhibitors[1].

This guide provides an objective, data-driven comparison of N-benzyl-3,5-dihydroxybenzamide against industry-standard anti-melanogenic agents. It details the structural causality behind its efficacy, outlines self-validating experimental protocols to ensure reproducible results, and synthesizes the kinetic data necessary for preclinical drug development.

Mechanistic Causality: Why the Amide Linkage Matters

Melanogenesis is primarily driven by Tyrosinase (EC 1.14.18.1) , a copper-containing metalloenzyme that catalyzes the first two rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[2].

Historically, naturally occurring chalcones have demonstrated strong tyrosinase inhibition. However, their α,β -unsaturated carbonyl (enone) linkage is highly reactive, leading to poor chemical stability and off-target toxicity. By replacing the enone functionality with a highly stable amide linkage , researchers developed N-benzylbenzamides[3].

The most potent derivative, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, retains the critical resorcinol-like hydroxyl groups on both aromatic rings. These hydroxyl groups act as bidentate chelators, directly interacting with the binuclear copper ions ( Cu2+ ) in the tyrosinase active site, effectively outcompeting the natural substrate, L-DOPA.

G L_Tyr L-Tyrosine TYR1 Tyrosinase (Monophenolase) L_Tyr->TYR1 L_DOPA L-DOPA TYR2 Tyrosinase (Diphenolase) L_DOPA->TYR2 Dopaquinone Dopaquinone Melanin Melanin Polymer Dopaquinone->Melanin Spontaneous TYR1->L_DOPA TYR2->Dopaquinone Inhibitor N-benzyl-3,5-DHBA (Competitive Inhibitor) Inhibitor->TYR1 Blocks Cu2+ Site Inhibitor->TYR2 Blocks Cu2+ Site

Diagram 1: Melanogenesis pathway and competitive inhibition mechanism by N-benzyl-3,5-DHBA.

Comparative Efficacy and Quantitative Data

To establish the clinical and commercial viability of N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, it must be benchmarked against established alternatives: Kojic Acid (a fungal metabolite), Arbutin (a glycosylated hydroquinone), and Hydroquinone (the historical gold standard, though limited by cytotoxicity).

Experimental data demonstrates that the optimized benzamide derivative yields an IC50​ of 2.2 µM against mushroom tyrosinase, making it approximately 8 times more potent than Kojic acid [1][3].

Table 1: Performance Comparison of Anti-Melanogenic Agents
CompoundTarget Enzyme IC50​ (Mushroom Tyrosinase)Inhibition TypeStability / Toxicity Profile
N-(2,4-dihydroxybenzyl)-3,5-DHBA Tyrosinase2.2 µM CompetitiveHigh stability (amide bond); Low cytotoxicity.
Kojic Acid (Positive Control)Tyrosinase~20.0 µMCompetitive / MixedUnstable under light/aerobic conditions.
Arbutin Tyrosinase~40.0 µMCompetitiveModerate stability; Requires high concentrations.
Hydroquinone Tyrosinase~1.0 µMSubstrate / CovalentHigh cytotoxicity; Banned in cosmetics in many regions.

Data synthesized from standardized L-DOPA oxidation assays[1].

Self-Validating Experimental Protocols

Reproducibility in melanogenesis research frequently suffers from background absorbance interference and inconsistent enzyme activity. The following protocols are engineered with built-in validation checks (blanks and positive controls) to isolate the true catalytic inhibition of N-benzyl-3,5-dihydroxybenzamide.

Protocol A: In Vitro Mushroom Tyrosinase Inhibition Assay

This cell-free assay quantifies the diphenolase inhibitory activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1, ≥1000 U/mg)

  • L-DOPA (Substrate, 2.5 mM in 0.1 M phosphate buffer, pH 6.8)

  • Test Compound: N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide (Dissolved in DMSO)

  • Positive Control: Kojic Acid

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly (96-well plate):

    • Add 120 µL of phosphate buffer.

    • Add 20 µL of the test compound (or DMSO for the vehicle control).

    • Add 20 µL of mushroom tyrosinase (100 U/mL).

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (the λmax​ of dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Data Validation & Calculation:

    • Self-Validation: Subtract the absorbance of a "Blank" well (containing compound and buffer, but no enzyme) to eliminate background color interference from the compound itself.

    • Calculate % Inhibition: [(ΔAcontrol​−ΔAsample​)/ΔAcontrol​]×100 .

Protocol B: Cellular Melanogenesis Assay (B16F10 Murine Melanoma)

To prove that the compound penetrates cell membranes and functions in a physiological environment, it must be tested in α -MSH stimulated B16F10 cells[4].

  • Cell Culture: Seed B16F10 cells at 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C ( 5%CO2​ ).

  • Stimulation & Treatment: Replace media with fresh DMEM containing 100 nM α -MSH (to stimulate melanogenesis) and various non-toxic concentrations of the test compound (e.g., 0.5, 1.0, 2.0 µM).

  • Incubation: Incubate for 72 hours.

  • Harvest & Lysis: Wash cells with cold PBS. Lyse cells using 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the intracellular melanin.

  • Quantification: Measure absorbance at 405 nm . Normalize melanin content against total protein concentration (determined via BCA assay) to ensure reductions in melanin are not artifacts of cell death.

W Prep Compound Preparation (DMSO Stock) Enzyme Cell-Free Assay (Mushroom TYR) Prep->Enzyme Cell Cellular Assay (B16F10 + a-MSH) Prep->Cell Read Absorbance Read (475nm / 405nm) Enzyme->Read L-DOPA Cell->Read NaOH Lysis Data IC50 & Viability Normalization Read->Data

Diagram 2: Parallel experimental workflow for validating in vitro and cellular anti-melanogenic efficacy.

Conclusion for Drug Development Professionals

The reproducibility of N-benzyl-3,5-dihydroxybenzamide derivatives as anti-melanogenic agents stems from their rational structural design. By converting the reactive enone of chalcones into a stable amide bond, researchers have created a scaffold that reliably delivers the resorcinol pharmacophore to the tyrosinase active site.

With an IC50​ of 2.2 µM, it significantly outperforms Kojic Acid and Arbutin[1]. For formulation scientists, this compound represents a highly stable, low-toxicity alternative to hydroquinone, making it a prime candidate for next-generation topical therapeutics targeting hyperpigmentation and melanoma-associated melanogenesis.

References
  • BRENDA Enzyme Database. "Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus and UniProt Accession C7FF04." brenda-enzymes.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOF4068KvwjL98H7JlY4PLwIRFuDKIEGj_DsqE3r3mc_ALbUHUK7cRl6wR7Ux0m8pb9TxmGKPdzLa6Ewpswp176BhcBXqRXJTuubgD42fhRspGb0osXlB8ewWW7qxzmGr-tG_DFjgIEec10B5j0rwvRLfGvH1l_HlmUMqzZ024sArwoHLU79pQGlwBHW1JXwYp1z9v]
  • Taylor & Francis. "Full article: Natural, semisynthetic and synthetic tyrosinase inhibitors." tandfonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXOWpYaWaLrlMWzfWzF_2T_JjSqy5wrxT8xYyPttceSTqQFf-MPffLphCFzwQVtUXaQVTQC-Xjr361b438Ba2sHwbsSxL-GYZxnB0Cu62pEmw6AAAA1KvGM8jiBOKz1f68seTLaVS7AGVWZ2EFRPb02K0xiXNj36Mwt6sJaA==]
  • PubMed (NIH). "N-Benzylbenzamides: a new class of potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2006 May 15;16(10):2682-4. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqntLMmSZ7YT6x8wiUPIeH1FK4XA7zceDHBmslxLCYQM5k41LNSBRSYd94a63lnt4VhqI-AWjhpKEZ3OSWnYQNMNgWxW4l8GPWhKcVzyMVgDOV7rXjR8iWaVdnl3Qs4rQJ7yU4]
  • BRENDA Enzyme Database. "Information on EC 1.14.18.1 - tyrosinase and Organism(s) Agaricus bisporus and UniProt Accession C7FF04 (B16F10 Context)." brenda-enzymes.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpGUDUbIDrREZUB7EefPTtKpkyX0cs8bNLQ4SrkSNFQiKXaHzLh2F_iSjLxbUpEbZA57kyhazjY-NnD1q7iFMNSgJ545TkovuRCN0LfXzwFSVpqXSuXxwmM-Y_RPfHth_yoRTlgLV2GSKmAsM2E7GAKx6_wr-JTEzwtuDfnGE7n8oZnVakkNRvU5Ul5CJz60L5eTQ=]

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling N-benzyl-3,5-dihydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols for laboratory personnel handling N-benzyl-3,5-dihydroxybenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative hazard assessment derived from its structural analogues, principally the well-characterized hazards of dihydroxybenzene compounds like resorcinol and other benzamide derivatives.

Synthesized Hazard Profile: A Precautionary Approach

N-benzyl-3,5-dihydroxybenzamide's structure contains a dihydroxybenzene (resorcinol-like) core. Dihydroxybenzene compounds are known to be harmful if swallowed, cause serious skin and eye irritation, and may cause allergic skin reactions.[1][2][3][4][5] Some are also suspected of causing genetic defects.[6][7][8] The benzamide functional group, while generally less hazardous, can also contribute to oral toxicity.[9]

Therefore, N-benzyl-3,5-dihydroxybenzamide should be handled with caution as a substance that is:

  • Harmful if swallowed.

  • A significant skin and eye irritant.

  • A potential skin sensitizer.

  • Potentially harmful if inhaled as a powder.

All activities must be planned with the goal of minimizing exposure through a combination of engineering controls, work practices, and appropriate personal protective equipment (PPE).

The Hierarchy of Controls: Your Primary Defense

Before relying on PPE, laboratory personnel must prioritize engineering and administrative controls to minimize chemical exposure.[10][11]

  • Engineering Controls : All work involving solid N-benzyl-3,5-dihydroxybenzamide or concentrated solutions should be conducted in a certified chemical fume hood.[11] When weighing the powder, a ventilated balance enclosure or fume hood must be used to prevent the inhalation of fine particles.[12]

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.[12] Ensure all users are trained on the potential hazards and emergency procedures. Keep quantities to the minimum required for the experiment.[12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for protecting personnel from residual risks. The following table outlines the minimum required PPE for various laboratory operations involving N-benzyl-3,5-dihydroxybenzamide.

Task Engineering Control Required Personal Protective Equipment
Weighing Solid Compound Ventilated Balance Enclosure or Chemical Fume Hood- Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- N95 Respirator (recommended to avoid inhaling fine powder)
Preparing Solutions Chemical Fume Hood- Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat
Conducting Reactions & Workup Chemical Fume Hood- Chemical Splash Goggles and Face Shield (if splash hazard exists)- Nitrile Gloves- Laboratory Coat
Handling Dilute Solutions (<1%) Well-Ventilated Lab Bench- Safety Glasses with Side Shields- Nitrile Gloves- Laboratory Coat

Donning PPE:

  • Inspect PPE : Before starting, ensure all PPE is in good condition, free from defects.

  • Lab Coat : Put on a laboratory coat, ensuring it is fully buttoned.[13]

  • Respirator (if needed) : If handling powder outside of a fume hood, don a NIOSH-approved respirator. Perform a seal check to ensure a proper fit.[13]

  • Eye Protection : Put on chemical splash goggles.

  • Gloves : Wash and dry hands before putting on nitrile gloves. Ensure the gloves fully cover the cuffs of the lab coat.[13]

Doffing PPE:

  • Gloves : Remove gloves first by peeling them away from your body, turning them inside out to contain contamination.[13]

  • Lab Coat : Unbutton and remove the lab coat by rolling it away from your body to avoid contact with the contaminated outer surface.[13]

  • Eye Protection : Remove goggles.

  • Hand Hygiene : Wash hands thoroughly with soap and water after all PPE has been removed.[7][14]

Operational and Disposal Plan

A comprehensive plan for handling and disposal is mandatory to ensure safety and environmental compliance.[15][16]

The following diagram outlines the critical decision points and safety procedures for handling N-benzyl-3,5-dihydroxybenzamide.

G cluster_prep Preparation & Risk Assessment cluster_powder Solid/Powder Handling cluster_solution Solution Handling cluster_disposal Decontamination & Disposal start Begin Task: Handling N-benzyl-3,5-dihydroxybenzamide risk_assessment Assess Task: Powder or Solution? start->risk_assessment powder_control Use Ventilated Enclosure or Fume Hood risk_assessment->powder_control  Powder solution_control Use Fume Hood risk_assessment->solution_control Solution   powder_ppe PPE: - Goggles - Lab Coat - Nitrile Gloves - N95 Respirator powder_control->powder_ppe decon Decontaminate Glassware & Work Surfaces powder_ppe->decon solution_ppe PPE: - Goggles - Lab Coat - Nitrile Gloves solution_control->solution_ppe solution_ppe->decon waste Segregate Waste: - Solid Chemical Waste - Liquid Chemical Waste - Contaminated PPE decon->waste dispose Dispose in Labeled Hazardous Waste Containers waste->dispose

Caption: PPE Selection and Disposal Workflow.

  • Segregation : Chemical waste must be segregated at the point of generation.[16] Use separate, clearly labeled containers for solid waste, halogenated liquid waste, and non-halogenated liquid waste.[17]

  • Container Requirements : All waste containers must be chemically compatible, in good condition, and kept securely closed except when adding waste.[16][18]

  • Solid Waste : Collect un-used N-benzyl-3,5-dihydroxybenzamide and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a container labeled "Hazardous Solid Waste".

  • Liquid Waste : Dispose of solutions containing the compound in a labeled "Hazardous Liquid Waste" container. Do not dispose of this chemical down the drain.[19]

  • PPE Disposal : Used gloves and other disposable PPE should be placed in a designated hazardous waste container. Non-disposable items like lab coats should be laundered separately.[14] If heavily contaminated, they must be disposed of as hazardous waste.[13]

  • Empty Containers : Any original containers of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[18] The rinsate must be collected and disposed of as hazardous liquid waste.[18] After rinsing, deface the label and dispose of the empty container according to institutional guidelines.[18][19]

References

  • Penta Chemicals. (2025, April 23).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Resorcinol. Available at: [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available at: [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. Available at: [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet: Resorcinol ≥99 %. Available at: [Link]

  • Guinama. (2025, March 10).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Scribd. (n.d.). 1,3-Dihydroxybenzene Safety Guide.
  • New Jersey Department of Health. (n.d.). Catechol - Hazardous Substance Fact Sheet. Available at: [Link]

  • CymitQuimica. (2024, December 19).
  • Apollo Scientific. (2022, September 16).
  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • New Jersey Department of Health. (n.d.). BENZAMIDE - HAZARD SUMMARY. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.).
  • Koivisto, M., & Kilpeläinen, P. (2018). Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers. PMC - NIH.
  • RISCTOX. (n.d.). Toxic and hazardous substances database: 1, 4 - dihydroxybenzene, hydroquinone, quinol.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Available at: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.